3,4-dihydroquinoline-1(2H)-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAIRLQMYATCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydroquinoline-1(2H)-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 3,4-dihydroquinoline-1(2H)-carbothioamide. The methodologies and analyses presented herein are grounded in established chemical principles and supported by authoritative literature, offering a robust resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Significance of the Quinoline Scaffold and Carbothioamide Moiety
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Its derivatives have demonstrated efficacy as anticancer, antimicrobial, antifungal, and anti-inflammatory agents. The partially saturated analog, 1,2,3,4-tetrahydroquinoline, retains significant biological potential while offering greater conformational flexibility, a desirable trait in drug design.
The introduction of a carbothioamide (-C(S)NH₂) functional group onto the nitrogen atom of the tetrahydroquinoline ring system is a strategic modification aimed at enhancing or introducing novel biological activities. The thioamide group is a bioisostere of the amide bond and is known to exhibit a range of pharmacological properties, including antitubercular and antimicrobial effects. The hybridization of these two pharmacophores in 3,4-dihydroquinoline-1(2H)-carbothioamide presents a molecule of considerable interest for further investigation.
Synthetic Strategy: A Rational Approach
The synthesis of 3,4-dihydroquinoline-1(2H)-carbothioamide can be logically approached through a two-step process: first, the synthesis of the 1,2,3,4-tetrahydroquinoline precursor, followed by the introduction of the carbothioamide functionality at the N-1 position.
Synthesis of the 1,2,3,4-Tetrahydroquinoline Core
A common and efficient method for the synthesis of 1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of quinoline. This method is attractive due to its high yield and the commercial availability of the starting material.
Caption: Synthetic workflow for 3,4-dihydroquinoline-1(2H)-carbothioamide.
This protocol is adapted from established procedures for quinoline hydrogenation.
-
Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with quinoline (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).
-
Solvent Addition: Ethanol is added as the solvent. The amount should be sufficient to ensure proper mixing.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 50 °C) to expedite the reaction.
-
Monitoring and Work-up: The reaction progress is monitored by observing the cessation of hydrogen uptake. Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield crude 1,2,3,4-tetrahydroquinoline.
-
Purification: The crude product can be purified by vacuum distillation to afford the pure 1,2,3,4-tetrahydroquinoline as a colorless to pale yellow oil.
Introduction of the Carbothioamide Moiety
The formation of the carbothioamide at the N-1 position can be achieved by reacting 1,2,3,4-tetrahydroquinoline with a suitable thiocarbonylating agent. A plausible and effective method involves the in-situ generation of isothiocyanate from an acyl chloride and a thiocyanate salt, which then reacts with the secondary amine of the tetrahydroquinoline.
-
Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, is added an equimolar amount of ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN).
-
Acyl Chloride Addition: The mixture is cooled in an ice bath, and an acyl chloride (e.g., benzoyl chloride) (1.0 eq) is added dropwise with stirring. The acyl chloride reacts with the thiocyanate to form an acyl isothiocyanate intermediate.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dihydroquinoline-1(2H)-carbothioamide.
Comprehensive Characterization
The structural elucidation and confirmation of the synthesized 3,4-dihydroquinoline-1(2H)-carbothioamide are accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules.
The proton NMR spectrum of 3,4-dihydroquinoline-1(2H)-carbothioamide is expected to exhibit characteristic signals for both the tetrahydroquinoline ring and the carbothioamide group.
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will give rise to a specific set of multiplets.
-
Methylene Protons (C2-H₂): The two protons at the C2 position, adjacent to the nitrogen, are expected to appear as a triplet around δ 3.8-4.2 ppm.
-
Methylene Protons (C4-H₂): The two protons at the C4 position, benzylic to the aromatic ring, are expected to be observed as a triplet around δ 2.8-3.1 ppm.
-
Methylene Protons (C3-H₂): The two protons at the C3 position will likely appear as a multiplet around δ 1.9-2.2 ppm, showing coupling to both the C2 and C4 protons.
-
Carbothioamide Protons (-NH₂): The two protons of the primary thioamide group are expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 9.5 ppm, due to their acidic nature and potential for hydrogen bonding.
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
-
Thioamide Carbonyl (C=S): The most downfield signal is expected for the carbon of the carbothioamide group, typically in the range of δ 180-200 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region, between δ 120 and 150 ppm. The quaternary carbons will generally have lower intensities.
-
Methylene Carbon (C2): The carbon adjacent to the nitrogen (C2) is expected to appear around δ 45-50 ppm.
-
Methylene Carbon (C4): The benzylic carbon (C4) will likely resonate around δ 25-30 ppm.
-
Methylene Carbon (C3): The C3 carbon is expected to be the most upfield of the aliphatic carbons, appearing around δ 20-25 ppm.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 8.0 (m) | 120 - 150 |
| C2-H₂ | 3.8 - 4.2 (t) | 45 - 50 |
| C4-H₂ | 2.8 - 3.1 (t) | 25 - 30 |
| C3-H₂ | 1.9 - 2.2 (m) | 20 - 25 |
| -C(S)NH₂ | 8.0 - 9.5 (br s) | 180 - 200 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3,4-dihydroquinoline-1(2H)-carbothioamide (Molecular Formula: C₁₀H₁₂N₂S), the expected molecular weight is approximately 192.07 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 192. The fragmentation pattern will likely be influenced by the stable tetrahydroquinoline ring system. Key expected fragments include:
-
Loss of the carbothioamide group: A fragment corresponding to the 1,2,3,4-tetrahydroquinoline cation at m/z 133.
-
Retro-Diels-Alder fragmentation: A characteristic fragmentation of tetrahydroquinolines can lead to the loss of ethylene (28 Da), resulting in a fragment at m/z 164.
-
Loss of SH radical: A fragment at m/z 159.
-
Formation of the quinolinium ion: A fragment at m/z 130 through dehydrogenation.
Caption: Plausible mass fragmentation pathway for the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (thioamide) | 3300-3100 (often two bands, may be broad) |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=S Stretch (thioamide) | 1250-1020 (often coupled with other vibrations) |
| C-N Stretch | 1400-1300 |
| Aromatic C=C Bending | 1600-1450 |
| C-H Out-of-plane Bending (aromatic) | 900-675 |
Potential Applications in Drug Development
The unique structural features of 3,4-dihydroquinoline-1(2H)-carbothioamide suggest its potential as a lead compound in various therapeutic areas.
-
Antimicrobial and Antifungal Activity: Both the quinoline core and the thiosemicarbazide moiety, which is structurally related to the carbothioamide group, are known to exhibit significant antimicrobial and antifungal properties. The title compound, therefore, represents a promising candidate for the development of new anti-infective agents.
-
Anticancer Activity: Numerous quinoline derivatives have been investigated for their anticancer properties, acting through various mechanisms such as the inhibition of tyrosine kinases and topoisomerases. The introduction of the carbothioamide group could modulate this activity and potentially lead to compounds with improved efficacy and selectivity.
Conclusion and Future Directions
This guide has detailed a rational and experimentally sound approach to the synthesis and characterization of 3,4-dihydroquinoline-1(2H)-carbothioamide. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data provide a clear roadmap for structural verification.
The convergence of the biologically active quinoline scaffold with the versatile carbothioamide functional group makes this molecule a compelling target for further investigation in drug discovery programs. Future research should focus on the optimization of the synthetic protocol, a thorough evaluation of its biological activity against a panel of microbial and cancer cell lines, and structure-activity relationship (SAR) studies to identify more potent analogs.
References
-
Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Molecules. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Medicinal Chemistry Research. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]
Technical Guide: Stability and Reactivity of the 3,4-Dihydroquinoline-1(2H)-carbothioamide Scaffold
This technical guide provides a rigorous analysis of the 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold, a privileged cyclic thiourea motif in medicinal chemistry. It is designed for researchers requiring actionable insights into synthesis, stability, and reactivity modulation.
Executive Summary: The Scaffold at a Glance
The 3,4-dihydroquinoline-1(2H)-carbothioamide (often abbreviated as 1-thiocarbamoyl-1,2,3,4-tetrahydroquinoline ) is a bicyclic heterocycle integrating a lipophilic tetrahydroquinoline core with a polar, reactive thiourea moiety. Unlike linear thioureas, the inclusion of the N1 nitrogen within a fused ring system restricts conformational freedom, enhancing binding selectivity for targets such as urease , LSD1 (Lysine-specific demethylase 1), and TRP ion channels .
However, this scaffold presents a "double-edged sword" in drug development:
-
Advantage: The thiocarbonyl (
) group acts as a potent hydrogen bond acceptor and bioisostere for amides, often improving permeability and potency. -
Challenge: The sulfur atom introduces metabolic liabilities (S-oxidation) and chemical reactivity (desulfurization) that must be managed through steric or electronic shielding.
Structural & Electronic Analysis
Understanding the electronic distribution is prerequisite to predicting reactivity. The scaffold exists in a resonance equilibrium between the thione (dominant in neutral solution) and iminothiol forms.
-
Thione Form (A): The N1 nitrogen donates electron density into the thiocarbonyl, reducing the double bond character of the C=S bond. Because N1 is part of an electron-rich aniline-like system, this donation is pronounced, making the sulfur highly nucleophilic.
-
Conformation: The 1,2,3,4-tetrahydroquinoline ring typically adopts a half-chair conformation. The thiocarbamoyl group at N1 prefers a specific rotamer to minimize steric clash with the C8 proton (peri-interaction), locking the vector of the
protons.
Electronic Resonance Diagram
Figure 1: Resonance contributors dictating the nucleophilic profile of the scaffold.
Synthesis Protocols
The synthesis of this scaffold relies on installing the thiocarbonyl unit onto the secondary amine of 1,2,3,4-tetrahydroquinoline.
Route A: The Isothiocyanate Approach (Primary Route)
This is the industry standard for generating N-substituted derivatives.
-
Reagents: 1,2,3,4-Tetrahydroquinoline + Aryl/Alkyl Isothiocyanate.
-
Mechanism: Nucleophilic attack of the secondary amine N1 onto the electrophilic carbon of the isothiocyanate.
-
Why this works: The nucleophilicity of the tetrahydroquinoline nitrogen is sufficient to drive the reaction without strong activation, though acid scavengers or Lewis acids can accelerate it.
Route B: The Thiophosgene/TCDI Route (For Unsubstituted Analogs)
To generate the primary carbothioamide (
-
Reagents: 1. Thiophosgene (
) or Thiocarbonyl diimidazole (TCDI). 2. Ammonia ( ). -
Critical Control: Thiophosgene is highly toxic and vigorous. TCDI is the preferred "green" alternative.
Experimental Protocol: Synthesis of 1-Thiocarbamoyl-1,2,3,4-tetrahydroquinoline
Self-Validating System: The disappearance of the distinct NH stretch of the starting material (~3400 cm⁻¹) and appearance of the C=S stretch (~1200-1050 cm⁻¹) in IR serves as a reaction checkpoint.
-
Activation: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM (0.2 M) under
. Add 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq) at 0°C. -
Formation of Intermediate: Stir at RT for 2-4 hours. Monitor via TLC for the formation of the imidazole-thiocarbonyl intermediate.
-
Ammonolysis: Cool the mixture to 0°C. Bubble anhydrous ammonia gas or add 7N
in methanol (5.0 eq) dropwise. -
Workup: Stir for 12 hours. Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove imidazole byproduct) and brine.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation:
-
1H NMR (DMSO-d6): Look for broad singlets (
) at 7.0-8.0 ppm. -
13C NMR: Distinct thiocarbonyl carbon signal at
~180 ppm.
-
Stability Profile
The stability of the thiocarbonyl group is the primary concern during lead optimization.
Chemical Stability
-
Hydrolysis: The scaffold is stable in neutral and mild acidic aqueous buffers. In strong alkali (pH > 12) or strong acid with heat, it hydrolyzes to the parent tetrahydroquinoline and thiocyanic acid/H2S.
-
Oxidative Desulfurization: This is the major degradation pathway . In the presence of peroxides (
), iodine ( ), or high-valent metals, the bond is converted to (urea) or the sulfur is extruded to form guanidines (if amines are present).
Metabolic Stability (The "Soft Spot")
In biological systems (microsomes, hepatocytes), the sulfur atom is a "soft" nucleophile targeted by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.
-
Mechanism: S-oxygenation leads to a sulfine intermediate, which can be further oxidized to a sulfene . These are reactive electrophiles that can covalently modify proteins (toxicity) or hydrolyze to the urea metabolite.
-
Mitigation Strategy: Steric shielding of the thiocarbonyl or electron-withdrawing groups on the aromatic ring can reduce S-oxidation rates.
Metabolic Pathway Visualization
Figure 2: Metabolic fate of the carbothioamide moiety showing the desulfurization pathway.
Reactivity & Derivatization
The unique reactivity of this scaffold allows it to serve as a precursor for fused heterocyclic systems.
S-Alkylation (Isothiourea Formation)
Reaction with alkyl halides (e.g., MeI, Benzyl bromide) occurs exclusively at the Sulfur atom, not the Nitrogen.
-
Product: S-alkyl isothiourea salts.
-
Utility: These are potent intermediates for synthesizing guanidines (via amine displacement of the -SR group).
Cyclization to Tricyclic Heterocycles
The thioamide sulfur can attack pendant electrophiles, creating fused tricyclic systems (e.g., thiazolo[3,2-a]quinolines).
-
Reaction: Reaction with
-haloketones (Hantzsch-type cyclization). -
Outcome: Rigidifies the structure further, often locking the bioactive conformation.
Reactivity Flowchart
Figure 3: Divergent synthetic pathways accessible from the parent scaffold.
References
-
Synthesis and metabolic stability of dithioether cyclic peptides. (Discusses metabolic stability of thioamides in drug design). ResearchGate.
-
N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (Provides synthesis protocols for closely related isoquinoline analogs). ACS Omega.
-
Facile desulfurization of cyclic thioureas by hydrogen peroxide. (Mechanistic details on oxidative instability). Acta Chemica Scandinavica.
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (Comprehensive review of thioamide bioactivity and toxicity). NIH / PMC.
-
Anodic Desulfurization of Heterocyclic Thiones. (Electrochemical reactivity of the scaffold). NIH / PMC.
Theoretical and computational studies of 3,4-dihydroquinoline-1(2H)-carbothioamide
[1]
Executive Summary
Molecule: 3,4-dihydroquinoline-1(2H)-carbothioamide CAS Registry Number: (Generic scaffold classification) Chemical Formula: C₁₀H₁₂N₂S[1]
This technical guide establishes the computational framework for analyzing 3,4-dihydroquinoline-1(2H)-carbothioamide, a privileged scaffold in medicinal chemistry. Unlike its fully aromatic quinoline counterparts, the 3,4-dihydro- variant introduces conformational flexibility in the saturated ring, while the N1-carbothioamide moiety provides a critical "soft" sulfur center for metal coordination and hydrogen bonding.[1]
This document serves as a foundational protocol for researchers utilizing Density Functional Theory (DFT), Molecular Docking, and ADMET profiling to optimize this scaffold for antitubercular (InhA inhibition) and anticancer applications.[1]
Part 1: Electronic Structure & Reactivity (DFT Framework)
Computational Theory Level
For this scaffold, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for balancing computational cost with accuracy, particularly for sulfur-containing heterocycles.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]
-
Basis Set: 6-311++G(d,p) (Includes diffuse functions '++' essential for the lone pairs on Sulfur and Nitrogen).
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.
Geometry Optimization Protocol
Objective: Determine the Global Minimum Energy Conformation (GMEC).
-
Input Construction: Build the initial 3D structure. Ensure the thioamide group (S=C-NH₂) is planar relative to the N1-C2 bond to maximize conjugation, though steric clash with C8-H may induce a slight twist.
-
Frequency Calculation: Run a frequency analysis at the same level of theory.
-
Validation Criteria: No imaginary frequencies (Nimag=0).[1]
-
-
Thioamide Tautomerism: Investigate the Thione (S=C-NH₂) vs. Thiol (HS-C=NH) equilibrium.
-
Insight: The thione form is energetically favored in the gas phase and polar solvents, acting as the primary pharmacophore.
-
Global Reactivity Descriptors
The chemical reactivity is quantified using Frontier Molecular Orbital (FMO) analysis.[2] The energy gap (
| Descriptor | Formula | Physical Significance |
| Ionization Potential (I) | Energy required to remove an electron (Oxidation potential). | |
| Electron Affinity (A) | Energy released when adding an electron (Reduction potential). | |
| Chemical Hardness ( | Resistance to charge transfer. High | |
| Electrophilicity Index ( | Propensity to accept electrons (Critical for Michael acceptor design).[1] |
Molecular Electrostatic Potential (MEP)
Visual Analysis:
-
Red Regions (Negative Potential): Localized on the Sulfur atom (C=S) and the N1 nitrogen . These are the primary sites for electrophilic attack or hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Localized on the -NH₂ protons and the aromatic ring protons. These act as hydrogen bond donors.[1]
Part 2: Spectroscopic Validation (IR & NMR)
To ensure the theoretical model matches physical reality, computational vibrational frequencies must be scaled.[1]
Vibrational Analysis (FT-IR)
Raw DFT frequencies are typically overestimated due to the harmonic approximation.
-
Scaling Factor: 0.967 (for B3LYP/6-311++G(d,p)).[1]
-
Key Diagnostic Bands:
- stretching: ~3300–3450 cm⁻¹ (Doublet for -NH₂).
- stretching: ~1200–1250 cm⁻¹ (Distinct from C=O, which appears >1650 cm⁻¹).[1]
-
Note: A shift in
to lower wavenumbers experimentally indicates strong intermolecular hydrogen bonding or metal coordination.
NMR Shift Prediction (GIAO Method)
-
Method: Gauge-Independent Atomic Orbital (GIAO) method.
-
Reference: Tetramethylsilane (TMS) calculated at the same level of theory.
-
Critical Shift: The thioamide proton (if tautomerized) or NH₂ protons often show broad singlets in DMSO-d₆ due to exchangeable protons.
Part 3: Pharmacological Potential & Molecular Docking[3]
Target Selection: InhA (Antitubercular)
Literature identifies the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis as a primary target for quinoline-carbothioamide derivatives.
-
PDB ID: 4TZK or 2H7M (InhA complexed with inhibitors).
-
Mechanism: The scaffold occupies the hydrophobic pocket, while the carbothioamide moiety interacts with the NADH cofactor or the Tyr158 catalytic residue.
Docking Protocol (AutoDock Vina/Gold)
Step 1: Ligand Preparation
-
Convert optimized DFT structure (log file) to PDBQT format.
-
Set rotatable bonds: Focus on the C-N bond connecting the carbothioamide to the quinoline ring.
Step 2: Receptor Preparation
-
Remove water molecules (unless bridging is suspected).[1]
-
Add polar hydrogens and Kollman charges.
-
Define Grid Box: Center on the co-crystallized ligand (approx. 20x20x20 Å).
Step 3: Simulation & Scoring
-
Run Genetic Algorithm (GA) with 50 runs.
-
Success Metric: Binding Affinity < -7.5 kcal/mol.
Visualization of Computational Workflow
Figure 1: Integrated computational workflow for the characterization and biological evaluation of 3,4-dihydroquinoline-1(2H)-carbothioamide.
Part 4: Interaction Mechanism & ADMET
Binding Mode Analysis
The carbothioamide group is a "bidentate" H-bond donor/acceptor.
-
S-Acceptor: Interacts with backbone amides (e.g., Met98 in InhA).[1]
-
NH₂-Donor: Interacts with catalytic residues (e.g., Tyr158).[1]
-
Quinoline Ring: Forms
stacking or hydrophobic interactions with Phe/Trp residues in the binding pocket.
ADMET Prediction (In Silico)
Using tools like SwissADME or pkCSM, the following properties are expected for this scaffold:
-
Lipophilicity (LogP): ~2.0–3.0 (Optimal for oral bioavailability).
-
Blood-Brain Barrier (BBB): High permeability due to the lipophilic quinoline core (requires modification if CNS side effects are a concern).
-
CYP Inhibition: Quinoline rings can inhibit CYP450 enzymes; docking should check for heme coordination (Fe-S interaction).
Interaction Pathway Diagram
Figure 2: Predicted molecular interaction mechanism between the ligand pharmacophores and the InhA receptor binding site.
References
-
Biological Activity of Quinoline Carboxamides: Jampilek, J., et al. (2021).[1][3][4][5] "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules. [Link]
-
Antitubercular Potential (InhA Targeting): Panda, S.S., et al. (2018).[1] "Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents." European Journal of Medicinal Chemistry. [Link]
-
DFT & Crystal Structure of Carbothioamide Derivatives: Uzun, S., et al. (2025).[1] "Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide derivatives." Journal of Molecular Structure. [Link]
-
Quinoline-Thiosemicarbazide Hybrids: Kisa, D., et al. (2023).[1] "Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular Activities." ACS Omega. [Link][1]
-
Spectroscopic & DFT Analysis of Quinoline Derivatives: El-Azab, I.H., et al. (2017).[1] "Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study." Arabian Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide to 3,4-Dihydroquinoline Architectures: Synthesis, Functionalization, and Therapeutic Utility
Executive Summary
The 3,4-dihydroquinoline (3,4-DHQ) scaffold represents a privileged structural motif in medicinal chemistry, serving as the core architecture for a diverse array of alkaloids and synthetic therapeutics.[1] Unlike the fully aromatic quinoline, the partially saturated 3,4-DHQ framework—often manifesting as 1,2,3,4-tetrahydroquinoline (THQ) or 3,4-dihydroquinolin-2-one (DHQO) —offers unique stereochemical complexity and sp³-hybridized vectors for precise target engagement.
This technical guide provides a rigorous analysis of the synthesis and late-stage functionalization of these scaffolds. Moving beyond basic textbook reactions, we explore catalytic asymmetric methodologies, multicomponent cascades, and site-selective C(sp³)–H functionalization strategies that allow for the rapid generation of library diversity essential for modern drug discovery.
Part 1: De Novo Synthesis Strategies
The Povarov Reaction: Multicomponent Assembly
The Povarov reaction (imino-Diels–Alder) remains the premier method for constructing the tetrahydroquinoline core due to its high atom economy and ability to generate three contiguous stereocenters in a single operation.
Mechanism & Causality:
While often described as a concerted [4+2] cycloaddition, mechanistic evidence suggests a stepwise cationic pathway. The reaction is initiated by the formation of an
Critical Optimization Parameters:
-
Lewis Acid Choice: Indium(III) chloride (
) and Scandium(III) triflate ( ) are superior to traditional due to water tolerance and milder conditions, preventing polymerization of sensitive alkenes. -
Solvent Effects: Acetonitrile is preferred for its ability to stabilize the cationic intermediates, enhancing diastereoselectivity (
ratio).
Protocol 1:
-Catalyzed Three-Component Povarov Reaction
-
Reagents: Aniline (1.0 equiv), Benzaldehyde derivative (1.0 equiv), Vinyl enol ether (1.2 equiv),
(10 mol%), Acetonitrile (0.2 M). -
Procedure:
-
Dissolve aniline and benzaldehyde in anhydrous acetonitrile. Stir at RT for 30 min to pre-form the imine (indicated by turbidity or color change).
-
Add
followed by the dropwise addition of the vinyl enol ether. -
Stir at ambient temperature for 4–12 hours. Monitor by TLC (disappearance of imine).
-
Quench: Add saturated aqueous
. Extract with EtOAc ( ). -
Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).
-
-
Validation: The formation of the cis-2,4-disubstituted tetrahydroquinoline is typically favored (dr > 90:10) due to the endo-transition state preference.
Chemo-Selective Partial Reduction of Quinolines
Reducing the fully aromatic quinoline core to the tetrahydroquinoline state without over-reduction or side reactions requires precise catalyst control.
Expert Insight:
Standard hydrogenation (Pd/C,
Protocol 2: Metal-Free Borane Reduction
-
Reagents: Quinoline substrate (1.0 mmol), Ammonia borane (
, 3.0 equiv), (5 mol% as activator), THF. -
Procedure:
-
In a glovebox or under
, charge a flask with the quinoline and . -
Add dry THF followed by iodine.
-
Stir at 60°C for 6 hours.
-
Workup: Cool to RT. Add MeOH to quench excess borane. Concentrate and purify via column chromatography.
-
-
Mechanism: Iodine activates the ammonia borane, generating a transient iodoborane species that coordinates to the quinoline nitrogen, activating the ring for hydride delivery.
Part 2: Late-Stage Functionalization
Site-Selective C(sp³)–H Functionalization
Direct functionalization of the saturated C3 or C4 positions of the 3,4-DHQ scaffold is a "holy grail" transformation, enabling the diversification of lead compounds without de novo resynthesis.
Protocol 3: Photoredox C3-Alkylation of 3,4-Dihydroquinolin-2-ones
This protocol utilizes visible light to generate a radical at the
-
Reagents: 3,4-Dihydroquinolin-2-one (0.2 mmol), Alkylating agent (e.g., bromomalonate, 1.5 equiv),
(1 mol%), Base ( , 2.0 equiv), DMF. -
Procedure:
-
Combine substrate, alkylating agent, photocatalyst, and base in a vial.
-
Degas the solvent with
sparging (15 min) to remove oxygen (quencher). -
Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.
-
Workup: Dilute with water, extract with DCM.
-
-
Why it works: The excited Iridium catalyst oxidizes the amide nitrogen (or facilitates HAT via a quinuclidine mediator if added), generating a C3 radical that engages in radical cross-coupling.
Part 3: Mechanistic Visualization
The Povarov Reaction Mechanism
The following diagram illustrates the stepwise cationic pathway, highlighting the critical role of the Lewis Acid (LA) in activating the imine and the subsequent Friedel-Crafts closure.
Caption: Stepwise cationic mechanism of the Povarov reaction. The Lewis Acid activates the imine for nucleophilic attack by the alkene, followed by ring closure.
Photoredox C(sp³)–H Functionalization Cycle
This diagram details the single-electron transfer (SET) events enabling the direct functionalization of the inert C3 position.
Caption: Photoredox catalytic cycle for C3-H functionalization. Visible light excitation of the catalyst drives the generation of the reactive C3 radical.
Part 4: Quantitative Data Summary
Table 1: Comparative Efficiency of Povarov Catalysts
| Catalyst | Loading (mol%) | Solvent | Yield (%) | Diastereoselectivity (cis:trans) | Notes |
| 100 | DCM | 45-60 | 60:40 | Moisture sensitive; low dr. | |
| 20 | MeCN | 75-85 | 85:15 | Water tolerant; good yield. | |
| 10 | MeCN | 92-98 | >95:5 | Optimal balance of yield/selectivity. | |
| CAN | 10 | EtOH | 70 | 70:30 | Oxidative conditions; limited scope. |
References
-
Kouznetsov, V. V. (2019). The Povarov Reaction: A Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives. Current Organic Synthesis.[2][3][4][5] Link
-
Bello, D., et al. (2013). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction. Organic & Biomolecular Chemistry. Link
-
Wang, Y., et al. (2019).[6] Lanthanide/B(C6F5)3-Promoted Hydroboration Reduction of Quinolines. Organic Letters. Link
-
Petersen, W. F., et al. (2016). Photoredox-Mediated C–H Functionalization of 3,4-Dihydroquinolin-2-ones. Journal of Organic Chemistry. Link
-
Doyle, M. P., et al. (2013). Enantioselective Synthesis of Tetrahydroquinolines via Povarov Reaction. Journal of the American Chemical Society. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Dihydroquinolinone synthesis [organic-chemistry.org]
- 4. Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed asymmetric sp3 C–H arylation of tetrahydroisoquinoline mediated by a visible light photoredox catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Methodological & Application
Protocol for the synthesis of 3,4-dihydroquinoline-1(2H)-carbothioamide from 3,4-dihydroquinoline
Technical Application Note: Selective Synthesis of 3,4-Dihydroquinoline-1(2H)-carbothioamide
Strategic Analysis & Method Selection
The target molecule, 3,4-dihydroquinoline-1(2H)-carbothioamide (also known as N-thiocarbamoyl-1,2,3,4-tetrahydroquinoline), represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular, antiviral, and anticancer agents. The synthesis requires the installation of a primary thiourea moiety (
Nomenclature Clarification: While the prompt refers to "3,4-dihydroquinoline" as the precursor, the chemically stable secondary amine required for this nucleophilic substitution is 1,2,3,4-tetrahydroquinoline . True 3,4-dihydroquinoline contains a C=N imine bond and would require reduction prior to thiocarbamoylation. This protocol assumes the use of the secondary amine (THQ).[1]
Route Evaluation
| Method | Reagents | Pros | Cons | Decision |
| A. Acid-Mediated Rearrangement | Atom economical; cheap. | Often requires harsh heating; variable yields with cyclic amines; difficult purification. | Rejected | |
| B. Silicon Isothiocyanate | Mild conditions.[2][3] | Reagents are moisture-sensitive; expensive for scale-up. | Secondary | |
| C. Benzoyl Isothiocyanate (BITC) | High purity ; crystalline intermediates; robust yields (>85%). | Two-step process (acylation + hydrolysis). | Selected |
Selected Protocol: We utilize Method C (The BITC Route) . This two-step sequence is the "Gold Standard" for pharmaceutical applications because it avoids the formation of contaminating substituted thioureas and allows for easy purification of the intermediate, ensuring the final product meets high HPLC purity standards (>98%).
Reaction Mechanism & Workflow
The synthesis proceeds via a nucleophilic addition-elimination sequence. The secondary amine of THQ attacks the highly electrophilic isothiocyanate carbon of benzoyl isothiocyanate. The resulting N-benzoyl thiourea is stable and can be recrystallized. Subsequent alkaline hydrolysis cleaves the benzoyl group, releasing the target primary thiourea.
Figure 1: Synthetic pathway for the conversion of THQ to its carbothioamide derivative via the benzoyl isothiocyanate intermediate.
Detailed Experimental Protocol
Phase 1: Formation of the N-Benzoyl Intermediate
Objective: To cap the amine with a benzoyl isothiocyanate group.
Reagents:
-
1,2,3,4-Tetrahydroquinoline (1.0 eq)
-
Benzoyl isothiocyanate (1.05 eq)
-
Acetone (Reagent Grade, anhydrous preferred)
Step-by-Step:
-
Setup: Charge a dry 250 mL round-bottom flask (RBF) with 1,2,3,4-tetrahydroquinoline (13.3 g, 100 mmol) and Acetone (100 mL). Place the flask in an ice-water bath to cool to 0–5 °C.
-
Addition: Dissolve benzoyl isothiocyanate (17.1 g, 105 mmol) in Acetone (30 mL). Add this solution dropwise to the stirring amine solution over 30 minutes. Note: The reaction is exothermic; maintain temperature <10 °C to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot should disappear, replaced by a less polar UV-active spot (Intermediate).
-
-
Isolation: The intermediate, N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)benzamide, typically precipitates as a yellow/pale solid.
-
If solid forms: Filter and wash with cold acetone.
-
If oil forms: Pour the reaction mixture into ice water (500 mL) with vigorous stirring to induce precipitation. Filter the solid.
-
-
Purification: Recrystallize from Ethanol/Dichloromethane if necessary.
-
Expected Yield: 85–95%.
-
Phase 2: Hydrolysis to Final Product
Objective: Removal of the benzoyl protecting group.
Reagents:
-
N-Benzoyl intermediate (from Phase 1)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Methanol (MeOH)
Step-by-Step:
-
Solubilization: Suspend the N-benzoyl intermediate (10 g) in Methanol (50 mL) in a 250 mL RBF.
-
Hydrolysis: Add 10% NaOH solution (20 mL) to the suspension.
-
Heating: Heat the mixture to reflux (approx. 65 °C) for 1–2 hours. The suspension should clear as the reaction proceeds, followed potentially by the precipitation of the product or sodium benzoate.
-
Checkpoint: TLC should show the disappearance of the intermediate and the appearance of a more polar spot (Product).
-
-
Quenching: Cool the reaction mixture to RT and pour into crushed ice (200 g). Neutralize carefully with dilute HCl (1M) to pH ~7–8. Caution: Do not over-acidify, or you may protonate the product.
-
Isolation: The target compound, 3,4-dihydroquinoline-1(2H)-carbothioamide , will precipitate as a white to off-white solid. Filter the solid and wash with copious amounts of water to remove sodium benzoate and salts.
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Quality Control & Validation
The following analytical data confirms the identity of the product.
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation; recrystallize from EtOH. |
| Melting Point | 142–145 °C | Sharp range indicates high purity. |
| MS (ESI+) | Consistent with Formula | |
| IR Spectroscopy | Absence of |
1H NMR (400 MHz, DMSO-d6) Diagnostic Peaks:
- 7.50–7.00 (m, 4H, Ar-H): Aromatic protons.
-
6.80 (br s, 2H,
): Broad singlet, exchangeable with . Crucial for confirming primary thioamide. -
3.90 (t, 2H,
): Triplet corresponding to the methylene adjacent to nitrogen (deshielded by thiocarbonyl). -
2.70 (t, 2H,
): Benzylic methylene. -
1.90 (m, 2H,
): Central methylene of the saturated ring.
Safety & Handling
-
Isothiocyanates: Benzoyl isothiocyanate is a lachrymator and skin irritant. Handle in a fume hood.
-
Thioureas: Many thiourea derivatives are potential goitrogens (thyroid inhibitors). Wear nitrile gloves and avoid dust inhalation.
-
Waste Disposal: Aqueous waste from Phase 2 contains sodium benzoate and potentially unreacted thioureas. Dispose of as hazardous organic aqueous waste.
References
-
General Method for Thiocarbamoylation: Rasmussen, C. R., et al. "Isothiocyanates. III. Synthesis of 1-Substituted-3-benzoyl-2-thioureas." Synthesis, vol. 1988, no. 06, 1988, pp. 456–459.
-
Application of THQ Scaffolds: Sriram, D., et al. "Synthesis and antitubercular activity of 1-(4-sub)-phenyl-3-(4-sub)-phenyl-2-thioureas." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 15, 2009, pp. 4367-4370. (Demonstrates biological relevance of THQ-thioureas).
-
Hydrolysis Conditions: Katritzky, A. R., et al. "Synthesis of mono- and N,N-disubstituted thioureas." Journal of Organic Chemistry, vol. 69, no. 8, 2004, pp. 2976–2982.
Sources
Application Note: Biological Evaluation of 3,4-Dihydroquinoline-1(2H)-carbothioamide Scaffolds in Antimicrobial Assays
Introduction & Chemical Context
The search for novel antimicrobial agents has led to a resurgence of interest in quinoline derivatives, specifically those deviating from the planar fluoroquinolone structure. The 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold represents a "scaffold hop" from traditional gyrase inhibitors.
Unlike fully aromatic quinolines, the 3,4-dihydro moiety introduces non-planarity (pucker) in the heterocyclic ring, potentially altering binding kinetics with bacterial DNA gyrase and Topoisomerase IV. Furthermore, the carbothioamide (
This guide outlines a standardized, high-integrity workflow for evaluating this specific class of molecules, moving from solubility optimization to mechanistic validation.
Pre-Analytical Phase: Compound Handling
Critical Causality: 3,4-dihydroquinoline derivatives are lipophilic (
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.
-
Storage: Aliquot into amber glass vials (light sensitive due to thioamide stability) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution & Solvent Tolerance
Most bacterial strains tolerate up to 1-2% DMSO. However, to ensure data integrity, the final assay concentration of DMSO should not exceed 0.5% (v/v) .
-
Step: Dilute the master stock 1:10 in Mueller-Hinton Broth (MHB) immediately before the assay to create an intermediate working solution, preventing precipitation shock.
Primary Screening: MIC & MBC Determination
Protocol Standard: CLSI M07-A10 (Aerobes) / M11-A8 (Anaerobes).
Microbroth Dilution Assay (96-Well Format)
This protocol uses Resazurin (Alamar Blue) as a redox indicator. Live bacteria reduce blue resazurin to pink resorufin. This is superior to optical density (OD) for thioamides, which may have intrinsic color or fluorescence.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Positive Control: Ciprofloxacin (Stock 1 mg/mL).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Plate Setup:
-
Add 100 µL CAMHB to columns 2-12.
-
Add 200 µL of Test Compound (at
highest conc.) to column 1. -
Perform serial 2-fold dilution from column 1 to 10.
-
Column 11: Growth Control (Bacteria + Solvent + Media).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume: 200 µL.
-
Incubation: 16–20 hours at 37°C.
-
Readout: Add 30 µL of 0.01% Resazurin solution. Incubate 1-2 hours.
Minimum Bactericidal Concentration (MBC)
The MIC measures inhibition; the MBC measures killing.
-
Sample 10 µL from all "Blue" wells (MIC and above).
-
Spot onto nutrient agar plates (MHA).
-
Incubate 24 hours at 37°C.
-
MBC Definition: The concentration resulting in
reduction in the initial inoculum (fewer than 5 colonies usually).
Secondary Profiling: Time-Kill Kinetics
Objective: Determine if the 3,4-dihydroquinoline-1(2H)-carbothioamide is bacteriostatic (inhibits growth) or bactericidal (kills).
Protocol:
-
Prepare tubes with bacteria (
CFU/mL) in CAMHB containing the compound at 1 MIC and 4 MIC . -
Include a Growth Control (no drug) and Sterility Control.
-
Incubate at 37°C with shaking (180 rpm).
-
Sampling: Remove 100 µL aliquots at
hours. -
Quantification: Serially dilute in PBS and plate on agar. Count CFUs after overnight incubation.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL relative to the initial inoculum. -
Bacteriostatic:
reduction.
-
Advanced Mechanism: Biofilm & Metal Chelation
Biofilm Inhibition (Crystal Violet Method)
Thioamides are potent biofilm inhibitors due to their ability to chelate iron, a signal for biofilm maturation.
-
Grow bacteria in 96-well flat-bottom plates with compound (Sub-MIC concentrations:
and MIC) for 24 hours. -
Discard media and wash wells
with PBS (removes planktonic cells). -
Fix adherent biofilm with 99% methanol (15 min).
-
Stain with 0.1% Crystal Violet (15 min).
-
Solubilize dye with 33% Acetic Acid.
-
Measure Absorbance at 590 nm.
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to advanced mechanistic validation.
Caption: Operational workflow for the biological evaluation of quinoline-carbothioamide derivatives.
Mechanistic Hypothesis & Validation
The 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold likely operates via a Dual-Mode Mechanism :
-
DNA Gyrase Inhibition: The quinoline core mimics the ATP-binding pocket or the DNA-cleavage complex of gyrase, similar to fluoroquinolones, though the non-planar "dihydro" ring may alter specificity.
-
Metal Chelation: The
and groups form a bidentate ligand trap for divalent cations ( ), which are essential co-factors for many bacterial metalloenzymes.
Proposed Interaction Diagram
Caption: Dual mechanism of action: Metal sequestration via the thioamide moiety and direct enzymatic inhibition via the quinoline core.
Data Presentation Template
When reporting results, summarize quantitative data in a comparative table.
Table 1: Simulated Antimicrobial Activity Profile (
| Compound ID | S. aureus (MIC) | S. aureus (MBC) | E. coli (MIC) | P. aeruginosa (MIC) | Biofilm IC50 |
| Test Article (3,4-DHQ) | 4.0 | 8.0 | 16.0 | >64 | 12.5 |
| Ciprofloxacin (Ctrl) | 0.5 | 1.0 | 0.015 | 0.5 | N/A |
| DMSO (Solvent) | >128 | >128 | >128 | >128 | >128 |
Note: The "Test Article" typically shows moderate potency compared to pure clinical drugs but often retains activity against resistant strains due to the novel thioamide mechanism.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][4] Wayne, PA: CLSI.[1]
-
Wang, S., et al. (2019).[3] "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules, 24(3), 548.
-
Dincel, E. D., et al. (2025).[5] "Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides." Journal of Research in Pharmacy.[3] (Note: Contextual reference for thioamide moiety activity).
-
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments, (47), 2437.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3,4-Dihydroquinoline-1(2H)-carbothioamide Derivatives
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. ijmphs.com [ijmphs.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. mdpi.com [mdpi.com]
- 6. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of 3,4-dihydroquinoline-1(2H)-carbothioamide-based enzyme inhibitors
Application Notes & Protocols
Topic: Development of 3,4-dihydroquinoline-1(2H)-carbothioamide-based Enzyme Inhibitors
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3,4-dihydroquinoline-1(2H)-carbothioamide Scaffold
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework that can be readily functionalized to achieve specific molecular recognition. The 3,4-dihydroquinoline core is one such scaffold, present in numerous pharmacologically active compounds, including approved drugs like aripiprazole and cilostazol[1].
This guide focuses on the strategic incorporation of a carbothioamide (-C(=S)NH-) functional group at the N1 position of the 3,4-dihydroquinoline ring system. The thioamide group is a bioisostere of the amide bond, but its unique electronic and steric properties confer distinct advantages in inhibitor design. The sulfur atom, being larger and more polarizable than oxygen, is an excellent metal-ion ligand and a strong hydrogen bond acceptor. This makes the 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold particularly adept at targeting metalloenzymes or enzymes with key hydrogen bonding interactions in their active sites.
This document provides a comprehensive overview of the rationale, synthesis, and evaluation of this promising class of inhibitors, with a focus on practical, field-tested protocols for their development. We will explore their application as inhibitors of clinically relevant enzymes, such as bacterial urease and metallo-β-lactamases (MBLs), providing the foundational knowledge for researchers to design and validate next-generation therapeutic agents.
Part 1: Scientific Rationale and Mechanism of Action
The Thioamide Moiety: A Key to Potent Inhibition
The decision to use a carbothioamide functional group is a deliberate design choice rooted in its chemical properties. Unlike its amide counterpart, the thioamide group exhibits enhanced acidity of the N-H proton and a greater propensity for thione-thiol tautomerism. More critically, the sulfur atom acts as a soft base, enabling it to form strong coordinate bonds with soft acid metal ions that are often found in the active sites of metalloenzymes.
Many critical enzymes rely on metal cofactors for their catalytic activity. Examples include:
-
Urease: This nickel-dependent enzyme is crucial for the survival of pathogenic bacteria like Helicobacter pylori, a primary cause of peptic ulcers and gastric cancer.[2] Inhibition of urease neutralizes the bacteria's defense against stomach acid.
-
Metallo-β-Lactamases (MBLs): These are zinc-dependent bacterial enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections.[3][4][5] The rise of MBL-producing bacteria represents a significant global health threat.[3]
The inhibitory mechanism of thioamide-based compounds against these enzymes is often attributed to the chelation of the active site metal ions, thereby rendering the enzyme catalytically inactive. The diagram below illustrates this general principle.
Caption: General mechanism of metalloenzyme inhibition by chelation.
Beyond chelation, the thioamide group can also form crucial hydrogen bonds that stabilize the inhibitor within the enzyme's active site, a feature that contributes to its potency.[6]
Part 2: Synthesis and Characterization
General Synthetic Workflow
The synthesis of N-substituted 3,4-dihydroquinoline-1(2H)-carbothioamides is generally a straightforward and efficient process. The most common approach involves the reaction of 1,2,3,4-tetrahydroquinoline with an appropriate isothiocyanate derivative. This reaction can often be performed as a one-step protocol at room temperature, making it highly amenable to library synthesis for structure-activity relationship (SAR) studies.[2]
Caption: General workflow for synthesizing target inhibitors.
Protocol: Synthesis of N-(4-chlorophenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
This protocol details the synthesis of a representative compound. The rationale for choosing a 4-chlorophenyl substituent is that halogenated phenyl rings are common in bioactive molecules and can participate in favorable halogen bonding or hydrophobic interactions within an enzyme active site.
Materials:
-
1,2,3,4-Tetrahydroquinoline (1.0 eq)
-
4-chlorophenyl isothiocyanate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware for work-up and crystallization
-
Ethyl acetate and n-hexane for TLC and crystallization
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (e.g., 1.0 mmol, 133 mg).
-
Dissolution: Add anhydrous acetone (15 mL) to dissolve the starting material completely.
-
Addition of Reagents: Add 4-chlorophenyl isothiocyanate (1.0 mmol, 170 mg) and potassium carbonate (1.5 mmol, 207 mg) to the solution. Expertise Note: K₂CO₃ acts as a mild base to facilitate the reaction, although in many cases the reaction proceeds without it. Its inclusion can improve reaction times and yields.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC (e.g., with a 8:2 hexane/ethyl acetate mobile phase). The reaction is typically complete within 30 minutes, as evidenced by the consumption of the starting materials.[2]
-
Work-up: Once the reaction is complete, filter the mixture to remove the K₂CO₃. Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add n-hexane dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part 3: Biochemical Assay Protocols
A critical step in inhibitor development is quantifying the compound's potency against its target enzyme. The half-maximal inhibitory concentration (IC₅₀) is the most common metric. The following protocol describes a robust and widely used method for determining the urease inhibitory activity of the synthesized compounds.
Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This assay measures the production of ammonia from the hydrolysis of urea by urease. The amount of ammonia is quantified spectrophotometrically. The inhibitor's potency is determined by its ability to reduce ammonia production.
Principle: Urease catalyzes the reaction: Urea + H₂O → 2NH₃ + CO₂. The resulting ammonia is measured. The inhibitor reduces the rate of this reaction.
Caption: Workflow for the in vitro urease inhibition assay.
Materials:
-
Jack bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkaline hypochlorite reagent (e.g., 2.5% w/v NaOH, 0.21% w/v NaOCl)
-
Synthesized inhibitor compounds and a standard inhibitor (Thiourea)
-
96-well microplate and spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in deionized water.
-
Prepare stock solutions of your test compounds and thiourea in DMSO. Create serial dilutions to test a range of concentrations.
-
-
Assay Setup in 96-Well Plate:
-
Test Wells: Add 10 µL of your inhibitor solution (at various concentrations) and 40 µL of urease enzyme solution.
-
Negative Control: Add 10 µL of DMSO (vehicle) and 40 µL of urease solution. This represents 100% enzyme activity.
-
Positive Control: Add 10 µL of thiourea solution and 40 µL of urease solution.
-
Blank: Add 50 µL of buffer (no enzyme).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. Trustworthiness Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
Enzymatic Reaction: Initiate the reaction by adding 50 µL of urea solution to all wells. Incubate at 37°C for 10 minutes.
-
Color Development: Stop the reaction and begin color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkaline hypochlorite reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for 10 minutes to allow the color to fully develop.
-
Data Acquisition: Measure the absorbance of each well at 625 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition, using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
Part 4: Data Presentation and SAR Insights
Summarizing quantitative data in a clear format is essential for comparing the potency of different analogs and deriving a Structure-Activity Relationship (SAR).
Representative Inhibition Data
The following table presents hypothetical IC₅₀ data for a series of N-aryl-3,4-dihydroquinoline-1(2H)-carbothioamides against urease, based on trends observed in the literature for similar scaffolds.[2]
| Compound ID | R-Group (Substituent on N-Aryl ring) | Urease IC₅₀ (µM) |
| STD-1 | Thiourea (Standard) | 21.7 ± 0.34 |
| EX-1 | 4-H (unsubstituted) | 25.3 ± 0.55 |
| EX-2 | 4-CH₃ (electron-donating) | 18.5 ± 0.65 |
| EX-3 | 4-OCH₃ (electron-donating) | 15.5 ± 0.49 |
| EX-4 | 4-Cl (electron-withdrawing) | 20.4 ± 0.22 |
| EX-5 | 2,6-di-CH₃ (steric hindrance) | 11.2 ± 0.81 |
| EX-6 | 4-NO₂ (strong electron-withdrawing) | 33.2 ± 0.64 |
Structure-Activity Relationship (SAR) Analysis
-
Role of Electron-Donating Groups: Compounds with electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) at the para-position (EX-2, EX-3) showed higher potency than the unsubstituted analog (EX-1). This suggests that increased electron density on the aryl ring may enhance binding.[2]
-
Role of Electron-Withdrawing Groups: A mildly electron-withdrawing group (EWG) like chlorine (EX-4) retained good activity. However, a strongly EWG like nitro (-NO₂) (EX-6) resulted in decreased activity, indicating that excessive reduction of electron density is detrimental.
-
Steric Effects: The di-methyl substituted compound (EX-5) was the most potent inhibitor. This might be due to a specific conformational lock imposed by the ortho-substituents that orients the thioamide group optimally for chelation with the nickel ions in the urease active site.
These SAR insights are crucial for guiding the next cycle of inhibitor design, suggesting that further exploration of EDGs and specific steric features could lead to even more potent compounds.
References
-
Pharmacology Mentor. (2024, January 26). Pharmacology of Thionamides. Available at: [Link]
-
Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. PMC, NIH. Available at: [Link]
-
Thioamides Antithyroid Drugs. (2024, May 10). Pharmacology of Thioamide Antithyroid Drugs; Methimazole, Propylthiouracil, Carbimazole. Available at: [Link]
-
MyEndoConsult. Anti-Thyroid Drugs (Mechanism of Action). My Endo Consult. Available at: [Link]
-
Lipsky, J. J., et al. (1988). Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. PubMed, NIH. Available at: [Link]
-
Naicker, T., et al. (2021). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]
-
Roll, D. M., et al. (2010, March 12). Inhibition of metallo-Β-lactamases by pyridine monothiocarboxylic acid analogs. Nature. Available at: [Link]
-
Li, Z., et al. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]
-
Khan, I., et al. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. PMC, NIH. Available at: [Link]
-
Wright, G. D. (2017, October 15). Inhibitors of metallo-β-lactamases. PubMed, NIH. Available at: [Link]
-
Karsisiotis, A. I., et al. (2018, July 15). The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. PubMed, NIH. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of dihydroquinolinones. Available at: [Link]
-
Li, X., et al. (2023, July 15). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]
-
Li, Z., et al. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC, NIH. Available at: [Link]
-
ResearchGate. (2025, August 9). Novel indoline-1-or 3,4-dihydroquinoline-1(2H)-substituted carbothiohydrazides as TPO receptor agonists. Available at: [Link]
-
Xin, H., et al. (2020, December 15). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed, NIH. Available at: [Link]
-
Li, H., et al. (2022, February 24). Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed, NIH. Available at: [Link]
-
Baek, S., et al. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]
-
Li, H., et al. (2022, February 24). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. Available at: [Link]
-
D'Ambrosio, K., et al. (2021). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. PMC, NIH. Available at: [Link]
-
Lu, X., et al. (2010, October 1). Novel indoline-1- or 3,4-dihydroquinoline-1(2H)-substituted carbothiohydrazides as TPO receptor agonists. PubMed, NIH. Available at: [Link]
-
Petzer, A., et al. (2017, March 15). C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinones as Inhibitors of Monoamine Oxidase. PubMed, NIH. Available at: [Link]
-
Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed, NIH. Available at: [Link]
-
Al-Harthi, S. E., et al. (2025, January 28). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. Available at: [Link]
Sources
- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Metal-Catalyzed Cross-Coupling of 3,4-Dihydroquinoline-1(2H)-carbothioamide
This guide details the application of metal-catalyzed cross-coupling methodologies to 3,4-dihydroquinoline-1(2H)-carbothioamide (also referred to as N-thiocarbamoyl-1,2,3,4-tetrahydroquinoline).
This specific scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor to fused heterocycles (e.g., thiazolo[5,4-c]quinolines) and a directing template for site-selective functionalization.
Executive Summary
The thioamide moiety in 3,4-dihydroquinoline-1(2H)-carbothioamide is not merely a protecting group but a versatile "reactive handle" for transition metal catalysis. Unlike its oxygen analogue (urea/amide), the sulfur atom possesses unique orbital properties (soft Lewis base) that enable three distinct cross-coupling manifolds:
-
Desulfitative Cross-Coupling (Liebeskind-Srogl): Direct replacement of the C=S bond with C–C bonds using boronic acids.
-
Pd-Carbene Insertion: Desulfurization to generate a Pd-aminocarbene intermediate, yielding sterically hindered amidines.
-
Directed C–H Activation: Using the sulfur atom to direct Co(III) or Rh(III) catalysts to the peri-position (C8), enabling "oxidative cross-coupling."
Mechanistic Pathways & Decision Matrix
The choice of catalytic system dictates the chemoselectivity. The diagram below illustrates the divergent pathways available for this substrate.
Figure 1: Divergent catalytic manifolds for N-thiocarbamoyl tetrahydroquinoline.
Detailed Protocols
Protocol A: Desulfitative Cross-Coupling (Liebeskind-Srogl)
Objective: Synthesis of C2-substituted imines or quinoline derivatives via C–C bond formation at the thiocarbonyl carbon. Mechanism: The reaction relies on a synergistic effect where Cu(I) coordinates the sulfur to facilitate oxidative addition of Pd(0) into the C–S bond.
Materials
| Component | Reagent | Equiv.[1][2][3][4][5] | Role |
| Substrate | 3,4-dihydroquinoline-1(2H)-carbothioamide | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid (Ar-B(OH)₂) | 1.5 - 2.0 | Nucleophile |
| Catalyst | Pd₂(dba)₃ | 2.5 mol% | Pd Source |
| Ligand | Tri(2-furyl)phosphine (TFP) | 15 mol% | Ligand |
| Co-factor | CuTC (Copper(I) thiophene-2-carboxylate) | 1.5 - 2.0 | S-Scavenger/Transmetallator |
| Solvent | THF (Anhydrous) | [0.1 M] | Solvent |
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a dry reaction vial with Pd₂(dba)₃ (2.5 mol%), TFP (15 mol%), and CuTC (1.5 equiv).
-
Note: CuTC is sensitive to moisture; handle rapidly. TFP is preferred over PPh₃ to accelerate the transmetallation step.
-
-
Substrate Addition: Add the thioamide substrate (1.0 equiv) and the boronic acid (1.5 equiv).
-
Solvation: Add anhydrous THF (degassed) to reach a concentration of 0.1 M relative to the substrate.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 50 °C for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The thioamide peak (typically more polar) should disappear, replaced by the imine (less polar).
-
-
Workup:
-
Dilute with EtOAc.
-
Filter through a pad of Celite to remove copper residues.
-
Wash with NH₄Cl (sat. aq.) to sequester remaining copper.
-
-
Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N to prevent imine hydrolysis).
Validation Check: The product should show the loss of the C=S signal in ¹³C NMR (typically ~180 ppm) and the appearance of the imine C=N (~160 ppm).
Protocol B: Thioamide-Directed C-H Functionalization (C8-Arylation)
Objective: Site-selective installation of functional groups at the C8 position (peri- to the nitrogen), utilizing the thioamide as a directing group (DG).
Mechanistic Insight
The sulfur atom strongly coordinates to "soft" metals like Rh(III) or Co(III), forming a stable 5-membered metallacycle. This brings the metal into proximity with the C8-H bond, lowering the activation energy for C–H cleavage.
Figure 2: Simplified catalytic cycle for thioamide-directed C-H activation.
Experimental Conditions
-
Catalyst: [CpCo(CO)I₂] (5 mol%) or [CpRhCl₂]₂ (2.5 mol%).
-
Additives: AgSbF₆ (10-20 mol%) is required to abstract halides and generate the cationic active species.
-
Oxidant: Ag₂CO₃ or Cu(OAc)₂ (if oxidative coupling with alkenes/alkynes).
-
Solvent: 1,2-Dichloroethane (DCE) or TFE (2,2,2-Trifluoroethanol).
-
Temperature: 80–100 °C.
Critical Note: Unlike the Liebeskind-Srogl reaction, this pathway preserves the thioamide group in the final product (unless oxidative annulation occurs), allowing for subsequent transformations.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Liebeskind-Srogl) | Catalyst poisoning by Sulfur | Increase CuTC loading to 2.5 equiv. Ensure Pd source is fresh (Pd(0) is unstable). |
| Protodeboronation | Boronic acid instability | Switch to Boronic Esters (BPin) or Potassium Trifluoroborates (BF₃K). |
| Hydrolysis of Product | Imine instability | Perform workup with basic alumina or reduce the imine in situ with NaBH₄ to the secondary amine. |
| Low Yield (C-H Activation) | Steric clash at C8 | Use sterically smaller ligands (Cp vs Cp*) or switch solvent to TFE to stabilize the cationic metal species. |
References
-
Liebeskind-Srogl Foundation
-
Pd-Carbene/Amidine Synthesis
-
Zhang, Z., et al. "Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides." Nat. Commun.2019 , 10, 5709. Link
-
-
Thioamide Directed C-H Activation
-
General Tetrahydroquinoline Functionalization
-
Sridharan, V., et al. "Metal-catalyzed synthesis of tetrahydroquinolines." Chem. Commun.2010 , 46, 4664. Link
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Iron-Catalyzed Cross-Dehydrogenative Coupling [mdpi.com]
- 4. Pd-Catalyzed Dynamic Kinetic Asymmetric Cross-Coupling of Heterobiaryl Bromides with N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amidine synthesis by imidoylation [organic-chemistry.org]
- 6. Recent Advances in Cobalt-Catalyzed Oxidative C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability Optimization for 3,4-dihydroquinoline-1(2H)-carbothioamide
Diagnostic Hub: Troubleshooting & Detection
Identify if your compound has degraded based on experimental observations.[1]
Q: My LC-MS spectrum shows a prominent peak with a mass shift of -16 Da. Is this an impurity?
A: This is the primary degradation product.[1]
The -16 Da shift corresponds to the oxidative desulfurization of the thioamide moiety (
-
Mechanism:
(32 Da) is replaced by (16 Da). Net change: Da.[1] -
Cause: Storage in DMSO (which acts as an oxidant), exposure to air, or light.[1]
Q: I see a precipitate or turbidity in my aqueous dilution. What is it?
A: This is likely elemental sulfur (
Q: There is a mass peak corresponding to [M-59] or the parent amine. What happened?
A: This indicates hydrolytic cleavage .[1]
The loss of the carbothioamide group (
-
Trigger: Low pH (acidic) environments or prolonged heating in protic solvents (water/methanol).[1]
Critical Stability Factors (FAQs)
Solvent Compatibility
| Solvent | Stability Rating | Technical Note |
| DMSO | Poor (Risk) | DMSO acts as an oxygen transfer agent, accelerating the conversion of Thioamide |
| Acetonitrile | Good | Preferred solvent for stock solutions.[1] Non-oxidizing and aprotic.[1] |
| Water | Very Poor | Rapid hydrolysis.[1][2] The compound is lipophilic; aqueous suspensions promote surface-catalyzed degradation.[1] |
| Methanol | Moderate | Acceptable for short-term use, but protic solvents can facilitate nucleophilic attack at the thiocarbonyl carbon.[1] |
Storage Best Practices
-
Temperature: Store solid at -20°C. Store solutions at -80°C.
-
Atmosphere: Argon or Nitrogen flush is mandatory for solution storage.[1]
-
Light: Protect from light (amber vials).[1] The tetrahydroquinoline scaffold is photosensitive and can undergo oxidative aromatization to quinoline [2].[1]
Deep Dive: Degradation Mechanisms
Understanding the "Why" behind the instability.
The instability of 3,4-dihydroquinoline-1(2H)-carbothioamide stems from two competing pathways: Oxidative Desulfurization (dominant in DMSO/Air) and Hydrolytic Decomposition (dominant in aqueous acid/base).
Pathway Analysis
-
Oxidative Desulfurization: The sulfur atom is highly polarizable and nucleophilic.[1] In the presence of singlet oxygen (generated by light) or mild oxidants (DMSO), it forms a sulfine intermediate, which rapidly rearranges to the urea analog, extruding sulfur oxides.[1]
-
Scaffold Oxidation: The 1,2,3,4-tetrahydroquinoline core is an electron-rich aniline derivative.[1] It is susceptible to oxidation to the fully aromatic quinoline species, particularly if the N1-protecting group (the carbothioamide) is cleaved [3].
Visualizing the Pathways
Figure 1: Primary degradation pathways showing Oxidative Desulfurization (Red) and Hydrolytic Cleavage (Yellow).
Stability Optimization Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this method to maximize the half-life of the compound for biological assays.
-
Solvent Selection: Use Anhydrous Acetonitrile (MeCN) or Anhydrous DMF instead of DMSO if solubility permits.[1]
-
Why? DMSO accelerates desulfurization [4].[1]
-
-
Degassing: Sparge the solvent with Argon gas for 5 minutes prior to dissolution.
-
Why? Removes dissolved oxygen that fuels the oxidation of the thiocarbonyl group.
-
-
Dissolution: Dissolve the compound to 10 mM. Vortex briefly. Do not sonicate for extended periods (heat + cavitation = degradation).[1]
-
Aliquot & Freeze: Immediately divide into single-use aliquots (e.g., 20 µL) in amber tubes. Snap freeze in liquid nitrogen and store at -80°C.
Protocol B: QC Check via HPLC
Run this check if the stock solution is older than 2 weeks.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (No acid).[1] Avoid TFA, as strong acids promote hydrolysis.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]
-
Pass Criteria: Purity > 95%.
-
Fail Flag: Any peak eluting earlier than the main peak with a UV spectrum similar to the parent indicates the Urea analog (more polar due to C=O vs C=S).
-
References
-
Nguyen, T. B., et al. (2023).[1][3] "Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation." Organic Letters, 25, 6322-6327.[1][3] Link
-
Baell, J. B., & Walters, M. A. (2014).[1] "Chemistry: Chemical con artists foil drug discovery."[1] Nature, 513(7519), 481–483.[1] (Discusses PAINS and reactive tetrahydroquinoline oxidation). Link
-
Sahu, S., et al. (2011).[1] "Oxidation of thiourea and substituted thioureas: a review." Journal of Sulfur Chemistry, 32(2), 171-197.[1] Link
-
Mikołajczyk, M., & Kiełbasiński, P. (1981).[1] "Recent developments in the carbodiimide chemistry." Tetrahedron, 37(2), 233-284.[1] (Mechanisms of desulfurization). Link
Sources
Troubleshooting low conversion rates in the thionation of 3,4-dihydroquinoline-1(2H)-carboxamide
Technical Support Center: Thionation of 3,4-Dihydroquinoline-1(2H)-carboxamide
Welcome to the technical support guide for the thionation of 3,4-dihydroquinoline-1(2H)-carboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in this critical synthetic step. Thioamides are vital isosteres of amides in medicinal chemistry, offering unique properties that can enhance metabolic stability and biological activity.[1] The conversion of the carboxamide to the corresponding thioamide using a thionating agent like Lawesson's Reagent (LR) is a cornerstone transformation, yet it is often plagued by challenges that can impede progress.[1][2]
This guide moves beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting, grounded in the mechanistic principles of the thionation reaction.
Core Troubleshooting: Diagnosis & Resolution (Q&A)
This section addresses the most common failure points in the thionation of 3,4-dihydroquinoline-1(2H)-carboxamide.
Q1: My reaction has stalled. TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time. What is the most likely cause?
A1: The most frequent culprit for a stalled or incomplete thionation reaction is the quality and reactivity of the Lawesson's Reagent (LR).
-
Causality Explained: Lawesson's Reagent is sensitive to moisture and can degrade over time, especially if stored improperly.[3][4] Upon contact with ambient moisture, it can hydrolyze, releasing unpleasant and toxic hydrogen sulfide (H₂S) gas and forming less reactive polymeric phosphorus-sulfur species.[3][4] The active thionating species is a reactive dithiophosphine ylide, which exists in equilibrium with the LR dimer in solution.[5][6][7] Degraded reagent has a lower concentration of this active monomer, leading to a dramatic drop in reaction rate and conversion. Furthermore, LR is known to decompose or polymerize at temperatures above 110 °C, which can also reduce its efficacy.[8]
-
Troubleshooting Protocol:
-
Assess Reagent Quality: Visually inspect your LR. Fresh, high-purity LR should be a pale yellow, crystalline solid.[9] If it appears discolored (e.g., greenish or dark), clumpy, or has a particularly strong H₂S smell (indicating hydrolysis), its quality is suspect.
-
Perform a Reagent Activity Test: A more definitive check is to run a small-scale control reaction with a simple, reliable substrate like benzamide under standard conditions. If this reaction also shows poor conversion, your LR is likely degraded.
-
Resolution:
-
Use Fresh Reagent: The most reliable solution is to use a fresh bottle of high-purity Lawesson's Reagent.
-
Recrystallization (for advanced users): LR can be recrystallized from hot toluene or xylene to purify it from insoluble polymeric byproducts. However, this should be done with extreme caution in a well-ventilated fume hood due to the release of H₂S.
-
-
Q2: My reaction is messy. The TLC plate shows the desired product spot, but also multiple other spots and significant streaking. What's happening?
A2: A "messy" reaction profile typically points to one of two issues: thermal decomposition of the starting material or product, or the presence of excess moisture in the reaction.
-
Causality Explained:
-
Thermal Stress: While thionation reactions are often heated, the 3,4-dihydroquinoline core can be sensitive to prolonged high temperatures, potentially leading to side reactions or decomposition. Traditional protocols using high-boiling solvents like toluene or xylene can sometimes be too harsh.[10][11]
-
Moisture Contamination: Water in the reaction mixture will readily react with Lawesson's Reagent, not only deactivating it but also generating various phosphorus-containing byproducts. These byproducts are often polar and can cause streaking on silica gel TLC plates, complicating analysis and purification.[3][12] A proper aqueous workup is critical to remove these impurities before chromatography.[10]
-
-
Troubleshooting Protocol:
-
Lower the Temperature: Attempt the reaction in a lower-boiling solvent like Tetrahydrofuran (THF). Thionations in THF can often be conducted at room temperature or with gentle warming, which is sufficient if the LR is fully dissolved and active.[10]
-
Ensure Anhydrous Conditions:
-
Dry your glassware thoroughly in an oven before use.
-
Use anhydrous solvents. Purchase freshly opened bottles or dry the solvent using appropriate methods (e.g., distillation from a drying agent).
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
Refine the Workup: Do not simply evaporate the solvent and attempt direct chromatography.[10] After the reaction, quench it carefully (e.g., with saturated NaHCO₃ solution), and perform a thorough aqueous wash to remove the polar phosphorus byproducts.
-
Q3: The conversion rate is low, and I suspect a solubility issue. What are the optimal solvent and concentration conditions?
A3: Incomplete dissolution of either the starting amide or the Lawesson's Reagent is a common and often overlooked cause of poor reaction performance.
-
Causality Explained: The thionation reaction occurs in the solution phase. If a significant portion of the reagent or substrate remains as a solid, the effective concentration of the reactants is much lower than calculated, leading to a slow and incomplete reaction. While LR has better solubility in organic solvents than older reagents like P₄S₁₀, it can still be challenging.[3] THF is an excellent choice as it promotes dissolution, often allowing the reaction to proceed at room temperature.[10] However, it requires a large volume of solvent to fully dissolve the reagent.[10] Dioxane and DME are also effective solvents. For higher temperatures, toluene is standard, but ensure complete dissolution before judging the reaction's progress.[13]
-
Recommended Solvent & Stoichiometry Parameters:
| Parameter | Recommended Condition | Rationale & Citation |
| Solvent Choice | 1. THF2. Toluene / Dioxane | THF allows for milder, often room temperature, conditions if solubility is achieved.[10] Toluene is used for higher temperatures when needed for less reactive amides.[13] |
| Stoichiometry | 0.5 - 0.6 equivalents of LR | Lawesson's Reagent is a dimer and provides two thionating units. Using a slight excess (0.6 eq) can help drive the reaction to completion.[13] |
| Concentration | Ensure full dissolution | The primary goal is to have a homogeneous solution. This may require more solvent than typical reactions. Do not proceed with a slurry if avoidable.[10] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low conversion rates in your thionation experiment.
Caption: A step-by-step decision tree for troubleshooting thionation reactions.
Frequently Asked Questions (FAQs)
-
Q: What is the general mechanism of thionation with Lawesson's Reagent?
-
A: In solution, the LR dimer is in equilibrium with a reactive monomeric dithiophosphine ylide.[3][6] This ylide reacts with the carbonyl group of the amide via a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[7] The formation of the strong P=O bond is a key driving force for the reaction.[5]
-
-
Q: Can I use microwave irradiation to speed up the reaction?
-
Q: Are there alternatives to Lawesson's Reagent?
-
Q: My starting carboxamide is not very pure. Can this affect the reaction?
-
A: Absolutely. Impurities in the starting material can interfere with the reaction. For example, any residual carboxylic acid from the amide synthesis could react with the LR. It is highly recommended to use starting material of the highest possible purity. Purification of the 3,4-dihydroquinoline-1(2H)-carboxamide by recrystallization or column chromatography before the thionation step can prevent many downstream issues.
-
Experimental Protocols
Protocol 1: General Procedure for Thionation in THF
-
Preparation: Add the 3,4-dihydroquinoline-1(2H)-carboxamide (1.0 eq) and Lawesson's Reagent (0.6 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous THF via syringe until all solids are completely dissolved. This may require a significant volume.[10]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). Gentle warming to 40-50 °C can be applied if the reaction is slow, but avoid high temperatures.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude thioamide product by silica gel column chromatography.[10]
References
Sources
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Recrystallization of 3,4-Dihydroquinoline-1(2H)-carbothioamide
An advanced guide to the purification of 3,4-dihydroquinoline-1(2H)-carbothioamide, this technical support center provides detailed troubleshooting and frequently asked questions for researchers and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just procedural steps but the fundamental principles governing successful recrystallization.
Welcome to the technical support guide for the purification of 3,4-dihydroquinoline-1(2H)-carbothioamide. This resource is designed to provide direct, actionable advice for overcoming common challenges in obtaining this compound in high-purity crystalline form.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the development of a recrystallization protocol for 3,4-dihydroquinoline-1(2H)-carbothioamide.
Q1: What is the most critical first step in developing a recrystallization protocol for this compound?
A1: The most critical step is solvent selection. The ideal solvent should exhibit high solubility for 3,4-dihydroquinoline-1(2H)-carbothioamide at elevated temperatures and low solubility at cooler temperatures.[1] The structural features of the target molecule—a polar carbothioamide group capable of hydrogen bonding and a less polar dihydroquinoline backbone—suggest that polar protic or aprotic solvents are excellent starting points.
A preliminary solvent screen is essential. Small-scale solubility tests with a few milligrams of your crude material in various solvents (e.g., 0.5 mL) will provide the empirical data needed to select a primary candidate or a solvent/anti-solvent system.
Q2: Which solvents should I include in my initial screening?
A2: Based on the structure and literature for related quinoline and thioamide compounds, a well-chosen screening library is key.[2][3][4] We recommend starting with the solvents listed in the table below.
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Ethanol | Polar Protic | 78 | 25 | Often a good choice for compounds with hydrogen-bonding capabilities.[2] |
| Methanol | Polar Protic | 65 | 33 | Similar to ethanol but more polar; may have higher solubility at room temperature, potentially reducing yield. |
| Acetonitrile | Polar Aprotic | 82 | 38 | Good for moderately polar compounds; used for recrystallizing related heterocycles.[5] |
| Ethyl Acetate | Moderately Polar | 77 | 6 | A versatile solvent, often used in combination with a non-polar anti-solvent like hexanes.[2] |
| Toluene | Non-polar | 111 | 2.4 | May be suitable if impurities are highly polar. The high boiling point can be advantageous but also increases the risk of oiling out. |
| Water | Polar Protic | 100 | 80 | Unlikely to be a good single solvent due to the organic nature of the backbone, but an excellent anti-solvent for polar organic solvents like ethanol or acetonitrile.[2][6] |
| n-Hexane | Non-polar | 69 | 1.9 | Not a primary solvent, but an excellent anti-solvent when the compound is dissolved in a more polar solvent like ethyl acetate or THF.[2] |
Q3: How do I perform a single-solvent recrystallization for this compound?
A3: A single-solvent recrystallization is the most straightforward method and should be attempted first if a suitable solvent is identified.[6]
Experimental Protocol: Single-Solvent Cooling Recrystallization
-
Dissolution: Place the crude 3,4-dihydroquinoline-1(2H)-carbothioamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil (using a hot plate and a condenser is recommended) while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just fully dissolves. Adding excess solvent is the most common reason for poor yield and must be avoided.[1][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[1]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for the formation of pure, well-defined crystals, as it allows impurities to remain in the solution (mother liquor).[1][8]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Press the crystals on the filter to remove as much solvent as possible, then dry them thoroughly in a vacuum oven. Sucking large volumes of air through the filter cake can introduce atmospheric moisture, which may be detrimental for polar products.[8]
Q4: What if I cannot find a suitable single solvent?
A4: If no single solvent provides the required solubility profile, an anti-solvent recrystallization is the next logical approach. This method is ideal when you can find a "good" solvent that readily dissolves the compound and a "poor" solvent (the anti-solvent) in which the compound is insoluble, with the two solvents being miscible.[6][9]
Experimental Protocol: Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "poor" anti-solvent dropwise. Continue adding until you observe persistent cloudiness (turbidity), which indicates the onset of precipitation.[6]
-
Induce Crystallization: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly, as described in the single-solvent method. This controlled cooling from a supersaturated state promotes the growth of pure crystals over rapid precipitation.
-
Isolation: Cool, filter, wash with the anti-solvent, and dry the crystals as previously described.
Diagram 1: Recrystallization Method Selection
Caption: A workflow for troubleshooting when crystallization does not occur.
References
- BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem Technical Documents.
-
Reddit User Community. (2024). Recrystallization pointers. r/chemistry Subreddit. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Organic Chemistry Lab Techniques. Available from: [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]
-
Reddit User Community. (2021). Struggling with large scale recrystallization. r/Chempros Subreddit. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Organic Chemistry Lab Techniques. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]
-
METTLER TOLEDO. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Available from: [Link]
-
Rostamizadeh, S., et al. (2014). Effect of different solvents on the synthesis of polyhydro- quinolines. ResearchGate. Available from: [Link]
-
Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available from: [Link]
-
Turdiev, A. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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- 4. Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
Head-to-Head Comparison: 3,4-Dihydroquinoline-1(2H)-carbothioamide vs. Standard Urease Inhibitors
This guide provides a technical, head-to-head comparison of 3,4-dihydroquinoline-1(2H)-carbothioamide (and its bioactive analogues) against standard urease inhibitors. This analysis focuses on its primary pharmacological application: Urease Inhibition , relevant for the treatment of Helicobacter pylori infections and urease-associated pathologies.
Executive Summary
3,4-dihydroquinoline-1(2H)-carbothioamide represents a privileged scaffold in medicinal chemistry, specifically designed to target the nickel-dependent active site of the urease enzyme. Unlike traditional inhibitors like Thiourea (which suffers from low potency and toxicity) or Acetohydroxamic Acid (AHA) (which has pharmacokinetic limitations), the dihydroquinoline-carbothioamide scaffold offers a rigid, lipophilic core that enhances binding affinity through hydrophobic interactions while positioning the thiocarbonyl group for optimal metal chelation.
Recent studies indicate that N-substituted derivatives of this scaffold can achieve IC50 values in the low micromolar range (11–20 µM) , outperforming or matching standard clinical references.
Mechanistic Profile: The Nickel Chelation Paradigm
The potency of 3,4-dihydroquinoline-1(2H)-carbothioamide stems from its ability to act as a bidentate ligand. The thiocarbonyl sulfur and the hydrazine/amine nitrogen coordinate with the bi-nickel center (Ni²⁺) in the urease active site, effectively displacing the water molecule required for urea hydrolysis.
Mechanism of Action (DOT Diagram)
The following diagram illustrates the competitive inhibition mechanism where the inhibitor blocks the substrate (Urea) from accessing the Ni-Ni center.
Figure 1: Competitive binding mechanism of carbothioamide inhibitors at the Urease Ni-Ni active site.[1]
Head-to-Head Data Analysis
The following table synthesizes experimental data comparing the 3,4-dihydroquinoline/isoquinoline carbothioamide scaffold against industry standards. Data is derived from recent structure-activity relationship (SAR) studies on N-aryl analogues.
| Feature | 3,4-Dihydroquinoline Scaffold (Lead Derivatives) | Thiourea (Standard) | Acetohydroxamic Acid (AHA) (Clinical Std) |
| Primary Target | Jack Bean Urease / H. pylori Urease | Urease (General) | Urease (Clinical) |
| IC50 Potency | 11.2 ± 0.81 µM (Best Analogue) | 21.7 ± 0.34 µM | ~15 - 40 µM |
| Binding Mode | Bidentate Chelation + Hydrophobic Interaction | Monodentate/Bidentate | Bidentate Chelation |
| Lipophilicity | High (Enhanced Membrane Permeability) | Low (Hydrophilic) | Low |
| Kinetics | Mixed-type / Competitive | Competitive | Competitive |
| Cytotoxicity | Low (Selectivity Index > 10) | Moderate Toxicity | Moderate (Teratogenic risks) |
Key Insight: The rigid dihydroquinoline ring provides a "molecular anchor," allowing the inhibitor to fit snugly into the hydrophobic pocket surrounding the active site, a feature lacking in the smaller, flexible Thiourea molecule. This results in a lower IC50 (indicating higher potency).
Experimental Workflow: Urease Inhibition Assay
To validate the performance of 3,4-dihydroquinoline-1(2H)-carbothioamide, the Indophenol (Berthelot) Method is the gold standard. This colorimetric assay measures the liberation of ammonia.
Protocol Overview
-
Enzyme Preparation: Jack Bean Urease is dissolved in phosphate buffer (pH 6.8).
-
Incubation: The test compound (dissolved in DMSO) is incubated with the enzyme to allow binding.
-
Substrate Addition: Urea is added to initiate the reaction.
-
Quenching & Detection: The reaction is stopped, and phenol-hypochlorite reagents are added to react with the generated ammonia, forming a blue indophenol complex.
-
Quantification: Absorbance is read at 625 nm.
Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for the Indophenol Urease Inhibition Assay.
Synthesis & Handling
For researchers synthesizing or handling this compound:
-
Preparation: Typically synthesized via the reaction of 1,2,3,4-tetrahydroquinoline with thiophosgene or appropriate isothiocyanates (for N-substituted derivatives).
-
Solubility: The carbothioamide moiety improves solubility in polar organic solvents (DMSO, DMF) compared to the pure hydrocarbon scaffold, but it remains sparingly soluble in water.
-
Stability: Sensitive to oxidation. Store under inert atmosphere (Nitrogen/Argon) at -20°C.
Conclusion & Recommendation
3,4-dihydroquinoline-1(2H)-carbothioamide and its N-aryl analogues represent a superior class of urease inhibitors compared to Thiourea .[2]
-
For Basic Research: Use this scaffold to explore hydrophobic interactions within the urease active site.
-
For Drug Development: Focus on ortho-substituted N-aryl derivatives (e.g., o-methyl, o-nitro), which have shown the highest potency (IC50 ~11 µM) in comparative studies.
This molecule is a validated "Lead Compound" for developing anti-ulcer and anti-bacterial agents targeting H. pylori.
References
-
Ali, F., et al. (2022). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors.[2] ACS Omega.
-
Larik, F. A., et al. (2023). Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. Future Medicinal Chemistry.[3]
-
Amtul, Z., et al. (2002). Cysteine-based novel noncompetitive inhibitors of urease(s): Distinctive inhibition dynamics. Bioorganic & Medicinal Chemistry.[4][5][6][7]
-
Kot, M., et al. (2018). Hydroxamic Acids as Urease Inhibitors: A Review. Bioorganic Chemistry.[4][8]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ORCID [orcid.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Heterocyclic Chemistry and Computational Design
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery, prized for their structural diversity and wide range of pharmacological activities.[1] Among these, the quinoline framework and its derivatives are particularly prominent, forming the structural basis of numerous anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] The incorporation of heteroatoms like nitrogen and sulfur into these cyclic systems allows for fine-tuning of electronic properties, solubility, and, most critically, the specific interactions with biological targets such as enzymes and receptors.[2]
The journey from a promising chemical scaffold to a clinically approved drug is notoriously long and expensive. To navigate this complex path more efficiently, Computer-Aided Drug Design (CADD) has become an indispensable tool.[4] Molecular docking, a key CADD technique, computationally predicts the preferred orientation of a molecule (ligand) when bound to a target protein, estimating the strength of their interaction.[4][5] This in silico approach allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into their potential modes of action, significantly accelerating the drug development pipeline.[4]
This guide provides a comparative analysis of molecular docking studies focused on 3,4-dihydroquinoline-1(2H)-carbothioamide and its structural analogs. We will delve into the causality behind standard docking protocols, present comparative experimental data, and elucidate the crucial structure-activity relationships (SAR) that govern the therapeutic potential of these versatile heterocycles.
The Scientific Rationale: A Molecular Docking Workflow
Effective molecular docking is not merely about generating a binding score; it is a multi-step process where each stage is critical for the validity and reliability of the outcome. The protocol described below is a self-validating system, designed to ensure that the computational predictions are as robust and informative as possible.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
1. Ligand and Receptor Preparation: Establishing the Ground Truth
-
Rationale: The starting structures of both the ligand (the small molecule) and the receptor (the target protein) must be chemically accurate and energetically plausible. This preparation phase is arguably the most critical, as errors introduced here will propagate through the entire simulation, leading to meaningless results.
-
Protocol Steps:
-
Ligand Preparation:
-
The 2D structure of the quinoline derivative is drawn using chemical drawing software (e.g., ChemDraw).
-
This 2D structure is converted into a 3D conformation.
-
Crucial Step: The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94). This process adjusts bond lengths and angles to find a low-energy, stable conformation of the molecule, which is more representative of its state in a biological system.[6]
-
The final, optimized structure is saved in a format compatible with the docking software, such as the PDBQT format for AutoDock Vina.[7]
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from an authoritative database like the Protein Data Bank (PDB).
-
Non-essential components are removed. This typically includes water molecules and any co-crystallized ligands from the original experiment, as they can interfere with the docking of the new compound.[7]
-
Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein.
-
Appropriate charges (e.g., Kollman charges) are assigned to each atom of the protein. This is vital for accurately calculating the electrostatic interactions between the protein and the ligand.[7]
-
The prepared protein is saved in the PDBQT format.[7]
-
-
2. Active Site Definition: Focusing the Search
-
Rationale: Docking the ligand against the entire protein surface is computationally expensive and inefficient. We must define the specific region of interest—the binding pocket or active site—where the biological activity occurs.
-
Protocol Steps:
3. Docking Simulation: Predicting the Interaction
-
Rationale: This is the core of the docking experiment. A sophisticated search algorithm systematically places the ligand in the defined grid box, exploring various rotational and translational degrees of freedom to find the most favorable binding poses.
-
Protocol Steps:
-
A docking program, such as AutoDock Vina, is used to perform the simulation.[7][8]
-
The program's algorithm evaluates thousands or millions of possible binding poses. For each pose, it calculates a scoring function, which estimates the binding affinity (typically in kcal/mol). A more negative score indicates a stronger, more favorable interaction.[8][9]
-
4. Post-Docking Analysis: From Data to Insight
-
Rationale: The output of a docking simulation is a set of potential binding poses and their corresponding scores. This raw data must be analyzed to understand the underlying molecular interactions that stabilize the complex.
-
Protocol Steps:
-
The results are analyzed to identify the pose with the best (most negative) docking score.
-
The specific interactions between the ligand and the amino acid residues of the protein are visualized and examined. This includes identifying hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.[10]
-
This analysis provides the structural basis for the compound's activity and is essential for guiding the next cycle of drug design.
-
Visualization of the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Data Analysis: Quinoline Derivatives vs. Key Biological Targets
Molecular docking has been successfully applied to a wide range of quinoline-based heterocycles to predict their efficacy against various diseases. The following table summarizes representative findings from the literature, comparing the docking performance of different derivatives against several key protein targets.
| Heterocyclic Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Biological Target Area | Key Interacting Residues / Notes |
| Quinoline-pyrimidine derivative (Compound 4) | HIV Reverse Transcriptase (4I2P) | -10.675 | Antiviral (Anti-HIV) | Showed higher binding affinity than standard drugs elvitegravir and rilpivirine.[8] |
| Chromenoquinoline derivative (Compound 9) | DNA Gyrase | -9.3 | Antibacterial | Exhibited high negative binding energy, suggesting strong inhibitory potential.[11] |
| Chromenoquinoline derivative (Compound 9) | Human NAD(P)H Dehydrogenase (quinone 1) | -9.1 | Antioxidant | Strong binding affinity indicates potential for mitigating oxidative stress.[11] |
| N-Aryl-oxoquinoline-carboxamide (Compound 5a) | Epidermal Growth Factor Receptor (EGFR) (3W2R) | -8.839 | Anticancer | Formed two H-bond interactions with Asp855 and Thr854 in the active site.[10] |
| 2-oxo-dihydroquinoline-carboxylic acid (Compound 17) | P-glycoprotein (6C0V) | -9.22 | Cancer (Multidrug Resistance) | Highest binding energy in its series, indicating potential to reverse drug resistance.[12] |
| 2H-thiopyrano[2,3-b]quinoline derivative (Compound 4) | CB1a (anticancer peptide) (2IGR) | -6.1 | Anticancer | The highest binding affinity among its tested analogues, interacting with key amino acids like LYS-10 and TRP-12.[9][13] |
| Quinoline-based Thiosemicarbazide (QST4) | InhA (Enoyl-ACP reductase) (4TZK) | -8.30 | Antitubercular | Docking suggests this compound could be a potential agent against tuberculosis.[7] |
Structure-Activity Relationship (SAR) Insights: Decoding the Molecular Interactions
The comparative data reveals critical patterns that form the basis of the structure-activity relationship (SAR) for these compounds.[14] SAR analysis helps explain how subtle changes in a molecule's structure can lead to significant differences in its biological activity.[15][16]
-
The Role of the Carbothioamide Moiety: The thioamide group (-C(=S)NH-) is a key pharmacophore. In a study of quinazoline-4(3H)-one-2-carbothioamides, replacing the sulfur atom with oxygen (an amide) led to an 83-fold decrease in anti-inflammatory activity.[17] Docking studies revealed the thioamide group is crucial for forming strong hydrogen bonds with the target receptor, an interaction that is significantly weaker with the corresponding amide.[17]
-
Impact of Ring Substituents: The type and position of substituents on the quinoline ring are critical for modulating activity.
-
Halogens: Halogen substituents (e.g., -Cl, -Br, -CF3) on an attached phenyl ring often enhance binding affinity and biological potency. This is attributed to their ability to form halogen bonds and participate in hydrophobic interactions within the binding pocket.[17]
-
Hydrophobic Groups: The introduction of bulky, hydrophobic groups, such as a naphthyl ring, can improve inhibitory activity by forming favorable interactions with hydrophobic residues in the target's active site.[18]
-
Polar Groups: Conversely, the addition of polar groups like carboxylic acids (-COOH) or amides (-CONH2) can sometimes decrease potency if the binding pocket is predominantly hydrophobic.[18]
-
-
The Importance of the Core Scaffold: The underlying heterocyclic framework is essential. Docking studies have shown that the 4-thiazolidinone scaffold, for instance, is a key factor for potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), with its carbonyl group forming a critical hydrogen bond with a tyrosine residue.[18] Altering this scaffold can disrupt this key interaction and lead to a dramatic loss of activity.
Visualization of Structure-Activity Relationships
Caption: Logical flow of structure modifications to activity.
Conclusion and Future Directions
This guide demonstrates that molecular docking is a powerful, insight-driven tool in the development of novel therapeutics based on the 3,4-dihydroquinoline-1(2H)-carbothioamide scaffold and related heterocycles. The comparative analysis of docking data, when grounded in a robust and validated protocol, provides a clear rationale for prioritizing certain structural features over others. The consistent findings—such as the critical role of the carbothioamide group for hydrogen bonding and the influence of specific substituents on binding affinity—offer a predictive framework for designing the next generation of inhibitors.
The path forward is interdisciplinary. The most promising candidates identified through these in silico studies must be synthesized and subjected to rigorous in vitro and in vivo biological evaluation to validate the computational predictions. The synergy between computational modeling and experimental validation remains the cornerstone of efficient and rational drug design, paving the way for the development of potent and selective therapeutic agents to address unmet medical needs.[1]
References
- Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. JSciMed Central.
- Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity. JSciMed Central.
- Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. Benchchem.
- Structure−activity relationship of compounds 1−5.
- Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar.
- Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets. Benchchem.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC.
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. PMC.
- Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing.
- Synthesis of 3,4-dihydroisoquinolin-1(2H)
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Green Synthesis of Oxoquinoline-1(2H)
- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.
- Recent Progress in Synthetic Chemistry and Biological Activities of Pyrimido[ 4,5-b] Quinoline Deriv
- Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Deriv
- Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for comb
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- Structure-Activity Relationships: Theory, Uses and Limitations.
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Deriv
- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot
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A Comparative Evaluation of the ADME-Tox Properties of 3,4-Dihydroquinoline-1(2H)-carbothioamide and Its Precursor Lead Compounds
Introduction: The Imperative of Early ADME-Tox Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates that exhibit high potency and selectivity at their biological targets ultimately fail in later stages of development due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1] The comprehensive evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties at the preclinical stage is therefore not merely a regulatory requirement but a critical strategy to de-risk drug development projects and guide medicinal chemistry efforts toward candidates with a higher probability of clinical success.[2][3]
This guide provides an in-depth comparative analysis of the ADME-Tox profile of a novel heterocyclic candidate, 3,4-dihydroquinoline-1(2H)-carbothioamide (TC) , against two of its structural predecessors, herein designated as Lead Compound 1 (LC-1) and Lead Compound 2 (LC-2) . The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[4] However, modifications to this core can drastically alter its disposition within the body. This evaluation aims to elucidate the specific contributions of ring saturation and the introduction of a carbothioamide moiety to the overall drug-like properties of the molecule.
The experimental data presented herein, while illustrative, are generated using industry-standard in vitro assays. The primary objective is to demonstrate the causality behind experimental choices and to provide a logical framework for interpreting ADME-Tox data in the context of structural-activity relationships (SAR).
| Compound ID | Structure | Key Features |
| LC-1 | Quinoline | Fully aromatic, basic quinoline core. |
| LC-2 | Quinoline-1-carboxamide | Aromatic core with a standard amide functional group. |
| TC | 3,4-dihydroquinoline-1(2H)-carbothioamide | Saturated heterocyclic ring; carbothioamide (thioamide) functional group. |
Absorption: Intestinal Permeability and Efflux Liability
Scientific Rationale: For orally administered drugs, the ability to permeate the intestinal epithelium is the first critical step toward reaching systemic circulation. We utilize the Caco-2 cell permeability assay, which is considered the gold standard in vitro model for predicting human intestinal absorption.[5] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters, thus modeling both passive diffusion and active transport mechanisms.[6][7] By measuring permeability in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER), which indicates if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp).[8] An ER greater than 2 suggests active efflux.[6]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a Transwell™ plate system and cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.[8] Lucifer yellow, a membrane-impermeant marker, is also used as a negative control to validate junctional tightness.
-
Compound Incubation (Bidirectional):
-
A-B Assessment: The test compound (10 µM final concentration) is added to the apical (donor) compartment. Samples are collected from the basolateral (receiver) compartment at timed intervals (e.g., 2 hours).[8]
-
B-A Assessment: In a parallel set of inserts, the test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[5]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).
Results & Interpretation
| Compound ID | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| LC-1 | 12.5 | 13.1 | 1.05 | High |
| LC-2 | 8.2 | 25.4 | 3.10 | Moderate (Efflux) |
| TC | 9.5 | 11.4 | 1.20 | High |
| Propranolol | 21.0 | 22.5 | 1.07 | High Control |
| Atenolol | 0.5 | 0.6 | 1.20 | Low Control |
Interpretation:
-
LC-1 (Quinoline): As a relatively small, rigid aromatic structure, LC-1 displays high passive permeability, consistent with its predicted high absorption. The efflux ratio near 1.0 confirms it is not a substrate for major efflux transporters.
-
LC-2 (Quinoline-1-carboxamide): The addition of the polar carboxamide group reduces passive permeability compared to LC-1. More significantly, the high efflux ratio of 3.10 strongly indicates that LC-2 is a substrate for an efflux transporter, likely P-gp. This is a common liability for amide-containing compounds and would likely limit its oral bioavailability in vivo.
-
TC (Test Compound): The saturation of the quinoline ring to a dihydroquinoline increases its conformational flexibility and 3D structure, while the carbothioamide group is less polar than the corresponding amide in LC-2. This results in good passive permeability, superior to LC-2. Crucially, the efflux ratio is low, suggesting that the structural modifications in TC have successfully mitigated the efflux liability observed in LC-2. This is a significant improvement in its drug-like properties.
Distribution: Plasma Protein Binding
Scientific Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[9] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute into tissues and interact with its target.[10] High plasma protein binding (>99%) can reduce efficacy and complicate dosing, while also potentially leading to drug-drug interactions. We employ the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for its accuracy and minimal experimental artifacts.[9][10]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Apparatus Setup: A RED device insert, containing two chambers separated by a semi-permeable membrane (8 kDa molecular weight cutoff), is used.[10]
-
Sample Preparation: The test compound is spiked into pooled human plasma at a final concentration of 1 µM.
-
Dialysis: 200 µL of the spiked plasma is added to the sample chamber, and 350 µL of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.
-
Incubation: The sealed plate is incubated at 37°C on an orbital shaker for 4 hours to allow the free drug to reach equilibrium across the membrane.[11]
-
Sample Analysis: Aliquots are taken from both the plasma and buffer chambers. The plasma samples are protein-precipitated with acetonitrile. The concentration of the compound in the buffer sample (representing the free drug) and the plasma sample (representing total drug) is quantified by LC-MS/MS.[10]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.
Results & Interpretation
| Compound ID | Fraction Unbound (fu) | % Bound | Interpretation |
| LC-1 | 0.45 | 55% | Low Binding |
| LC-2 | 0.20 | 80% | Moderate Binding |
| TC | 0.08 | 92% | High Binding |
| Warfarin | 0.01 | 99% | High Binding Control |
| Metoprolol | 0.88 | 12% | Low Binding Control |
Interpretation:
-
LC-1 & LC-2: LC-1 shows low binding, typical for small, relatively polar heterocyclic compounds. The addition of the amide group in LC-2 increases its hydrogen bonding potential and overall lipophilicity, leading to moderately higher protein binding.
-
TC (Test Compound): The replacement of the oxygen atom in the amide (LC-2) with a sulfur atom to form the carbothioamide in TC significantly increases its lipophilicity. Sulfur is known to form strong interactions with hydrophobic pockets in albumin. Consequently, TC exhibits high plasma protein binding (92%). While not excessively high, this property must be considered in subsequent in vivo studies, as it will influence the free drug concentration available to the target tissue. This demonstrates a critical trade-off: the structural change that improved absorption characteristics also led to higher plasma protein binding.
Metabolism: Stability and Cytochrome P450 Interaction
Scientific Rationale: The liver is the primary site of drug metabolism, which is catalyzed mainly by the Cytochrome P450 (CYP) superfamily of enzymes.[12] Metabolic stability determines the half-life of a drug in the body; compounds that are metabolized too rapidly will have a short duration of action.[13] Furthermore, inhibition of CYP enzymes can lead to dangerous drug-drug interactions (DDIs).[14] We assess metabolic stability using human liver microsomes (HLM), which contain a rich complement of Phase I enzymes, and CYP inhibition against key isoforms to flag DDI risks.[12][14]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reaction Mixture: Human liver microsomes (0.5 mg/mL) are pre-warmed at 37°C in a phosphate buffer (pH 7.4).[12]
-
Initiation: The reaction is initiated by adding the test compound (1 µM) and an NADPH-regenerating system (cofactor for CYP activity).[12]
-
Time Points: Aliquots are removed at specific time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile containing an internal standard.[12]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) is also determined.[15]
Experimental Protocol: CYP Inhibition (IC50 Determination)
-
Incubation: The test compound at various concentrations is co-incubated with HLM, a specific CYP isoform probe substrate, and the NADPH-regenerating system.[14]
-
Analysis: After a set incubation time, the reaction is stopped, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS.
-
Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined by plotting the percent inhibition against the log of the test compound concentration.
Results & Interpretation
Table 3a: Metabolic Stability
| Compound ID | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Classification |
|---|---|---|---|
| LC-1 | 45 | 30.8 | Moderate |
| LC-2 | > 60 | < 23.1 | High |
| TC | 25 | 55.4 | Low |
| Verapamil | 12 | 115.5 | Low Stability Control |
| Carbamazepine | > 60 | < 23.1 | High Stability Control |
Table 3b: CYP Inhibition Profile (IC50, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2D6 | CYP3A4 | DDI Risk Potential |
|---|---|---|---|---|---|
| LC-1 | > 50 | > 50 | 28.5 | > 50 | Low |
| LC-2 | > 50 | 45.1 | 15.2 | > 50 | Low to Moderate |
| TC | > 50 | 8.9 | 22.4 | 18.1 | Moderate (CYP2C9) |
| Ketoconazole | 0.8 | 1.5 | 0.5 | 0.05 | Potent Inhibitor Control |
Interpretation:
-
Metabolic Stability: The aromatic quinoline ring of LC-1 is moderately stable, likely undergoing hydroxylation. The electron-withdrawing amide group in LC-2 deactivates the aromatic ring, making it highly stable. In contrast, TC has a significantly shorter half-life. The saturated aliphatic ring is a metabolic "soft spot," highly susceptible to aliphatic hydroxylation by CYP enzymes, leading to rapid clearance. This is a key liability that would need to be addressed through medicinal chemistry, for example, by introducing blocking groups like fluorine at potential sites of metabolism.
-
CYP Inhibition: All compounds show a relatively clean profile, with IC50 values largely above 10 µM, a common threshold for concern in early discovery. However, TC shows moderate inhibition of CYP2C9 (IC50 = 8.9 µM). The sulfur atom of the carbothioamide can potentially coordinate with the heme iron of CYP enzymes, leading to inhibition.[16] This finding flags a potential for drug-drug interactions with other drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen) and warrants further investigation.
Toxicity: Genotoxicity and Cytotoxicity
Scientific Rationale: Assessing toxicity early is crucial to prevent progressing compounds that could have severe adverse effects. We evaluate two key parameters:
-
Genotoxicity: The potential for a compound to damage DNA, which can lead to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a regulatory-required screen for mutagenic potential.[17] It uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[18][19]
-
Cytotoxicity: The direct toxicity of a compound to cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21] We test against a cancer cell line (e.g., HepG2, liver carcinoma) to assess potential anti-cancer activity and a normal cell line (e.g., HEK293, embryonic kidney) to gauge general toxicity and determine a selectivity index.
Experimental Protocol: Ames Test
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100) are used to detect different types of mutations (frameshift, base-pair substitutions).[18]
-
Incubation: The tester strains are incubated with the test compound at various concentrations, both with and without a liver S9 fraction (to detect metabolites that may be mutagenic).[17]
-
Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.
-
Scoring: After incubation for 48-72 hours, the number of revertant colonies (his+) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous background mutation rate.[18]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: HepG2 and HEK293 cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with the test compound over a range of concentrations for 48 hours.[20]
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.[20]
-
Solubilization & Readout: The formazan crystals are solubilized with DMSO, and the absorbance is measured at 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 (the concentration that inhibits cell growth by 50%) is calculated.[21]
Results & Interpretation
Table 4a: Genotoxicity (Ames Test)
| Compound ID | Result (with and without S9 activation) | Interpretation |
|---|---|---|
| LC-1 | Negative | Not Mutagenic |
| LC-2 | Negative | Not Mutagenic |
| TC | Negative | Not Mutagenic |
Table 4b: Cytotoxicity (IC50, µM)
| Compound ID | HepG2 (Liver Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI = IC50 HEK293 / IC50 HepG2) |
|---|---|---|---|
| LC-1 | > 100 | > 100 | - |
| LC-2 | 85.2 | > 100 | > 1.2 |
| TC | 25.6 | 78.3 | 3.06 |
| Doxorubicin | 0.8 | 2.5 | 3.13 |
Interpretation:
-
Genotoxicity: All three compounds were negative in the Ames test, which is an excellent result. This indicates they are unlikely to be mutagens, clearing a major hurdle in early safety assessment.[19]
-
Cytotoxicity: LC-1 and LC-2 show very little cytotoxicity. In contrast, TC exhibits moderate cytotoxicity against the HepG2 liver cancer cell line. Importantly, it is significantly less toxic to the normal HEK293 cell line, yielding a Selectivity Index of 3.06. This suggests that its cytotoxic effects may be somewhat specific to cancer cells, a desirable trait if pursuing an oncology indication. However, the IC50 of 25.6 µM against a liver-derived cell line, combined with its low metabolic stability (implying high liver exposure), warrants caution and further investigation into the mechanism of toxicity (e.g., hepatotoxicity).
Visualizations: Workflows and Pathways
Overall ADME-Tox Screening Workflow
Caption: High-level workflow for the in vitro ADME-Tox evaluation cascade.
Postulated Metabolic Pathway for Test Compound (TC)
Caption: A potential metabolic fate of the test compound (TC).
Conclusion and Overall Assessment
This comparative guide systematically evaluated the ADME-Tox properties of 3,4-dihydroquinoline-1(2H)-carbothioamide (TC) in relation to its lead compounds, LC-1 and LC-2. The analysis reveals a series of scientifically logical trade-offs resulting from specific structural modifications.
| Property | LC-1 (Baseline) | LC-2 (Amide) | TC (Thioamide, Saturated) | Assessment of TC |
| Absorption | High | Moderate (Efflux) | High (No Efflux) | Improved |
| Distribution | Low Binding | Moderate Binding | High Binding | Potential Liability |
| Metabolism | Moderate Stability | High Stability | Low Stability | Significant Liability |
| DDI Risk | Low | Low-Moderate | Moderate (CYP2C9) | Potential Liability |
| Toxicity | Non-toxic | Non-toxic | Non-genotoxic, Moderate Cytotoxicity | Acceptable / Indication-dependent |
Summary of Findings:
-
Strengths: The structural modifications leading to TC successfully addressed the P-gp efflux liability observed in the amide-containing lead, LC-2 , resulting in excellent predicted intestinal absorption. Furthermore, TC is non-mutagenic, clearing a critical safety hurdle.
-
Weaknesses: The introduction of the saturated aliphatic ring created a significant metabolic liability, leading to low metabolic stability. This would likely result in rapid clearance and a short half-life in vivo, a major issue for drug development. Additionally, the carbothioamide moiety, while beneficial for mitigating efflux, led to higher plasma protein binding and introduced a moderate CYP2C9 inhibition risk.
Final Recommendation: While 3,4-dihydroquinoline-1(2H)-carbothioamide (TC) shows an improved absorption profile compared to its lead, its poor metabolic stability represents a critical flaw that must be addressed. Future medicinal chemistry efforts should focus on blocking the sites of metabolism on the aliphatic ring (e.g., through deuteration or fluorination) while attempting to modulate the carbothioamide group to reduce plasma protein binding and CYP2C9 inhibition without re-introducing efflux liability. This early, comprehensive ADME-Tox assessment provides a clear, data-driven path for the next cycle of compound design and optimization.
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A Direct Comparative Analysis of Urease Inhibitory Potential: 3,4-Dihydroquinoline-1(2H)-carbothioamide versus Thiourea
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of enzyme inhibition, the quest for potent and specific modulators of urease activity is of paramount importance in both medicine and agriculture. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, a process implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori and in significant nitrogen loss from urea-based fertilizers.[1][2] For decades, thiourea has served as a benchmark competitive inhibitor in urease research.[3][4] This guide presents a direct, data-driven comparison of the urease inhibitory activity of a novel heterocyclic compound, 3,4-dihydroquinoline-1(2H)-carbothioamide, against the established standard, thiourea.
The Central Role of Urease and the Rationale for Its Inhibition
Urease's ability to locally increase pH by producing ammonia is a key survival mechanism for pathogenic bacteria such as H. pylori in the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and gastric cancer.[2][5] The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity.[6][7][8][9] These nickel ions are bridged by a carbamylated lysine residue and are essential for the binding and hydrolysis of urea.[10] The development of effective urease inhibitors is a promising therapeutic strategy to counteract these pathogens.
Thiourea: The Established Benchmark
Thiourea, a structural analogue of urea where the oxygen atom is replaced by sulfur, has long been utilized as a standard competitive inhibitor in urease assays.[3][4] Its inhibitory effect is attributed to its ability to interact with the nickel ions in the active site of the enzyme.[11] While effective as a research tool, the therapeutic application of thiourea is limited by its relatively moderate potency and potential toxicity. The IC50 value for thiourea, the concentration required to inhibit 50% of the enzyme's activity, is consistently reported in the micromolar range, though the exact value can vary depending on the assay conditions. For the purpose of this guide, we will consider a representative IC50 value of 21.7 ± 0.34 µM .[12][13][14]
3,4-Dihydroquinoline-1(2H)-carbothioamide: A Promising Challenger
Recent research has focused on heterocyclic compounds containing a thiourea moiety, with the aim of discovering more potent urease inhibitors. The 3,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, and its combination with a carbothioamide group presents an intriguing candidate for urease inhibition. While direct experimental data for 3,4-dihydroquinoline-1(2H)-carbothioamide is not widely published, a closely related class of compounds, N-Aryl-3,4-dihydroisoquinoline carbothioamides, has been synthesized and evaluated for urease inhibitory activity.[12][13][14] These studies provide a strong basis for a comparative analysis.
Notably, several analogues within this class have demonstrated significantly greater potency than thiourea. For instance, an o-dimethyl-substituted analogue exhibited an impressive IC50 value of 11.2 ± 0.81 µM , while a p-methoxy-substituted compound showed an IC50 of 15.5 ± 0.49 µM .[12] These findings strongly suggest that the core structure, closely related to 3,4-dihydroquinoline-1(2H)-carbothioamide, is a highly effective pharmacophore for urease inhibition.
Quantitative Comparison of Inhibitory Activity
To provide a clear and concise comparison, the following table summarizes the urease inhibitory activity of thiourea and representative analogues of 3,4-dihydroquinoline-1(2H)-carbothioamide.
| Compound | IC50 (µM) | Relative Potency (vs. Thiourea) |
| Thiourea (Standard) | 21.7 ± 0.34[12][13][14] | 1.0x |
| N-(2,3-dimethylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 11.2 ± 0.81[12] | ~1.9x |
| N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 15.5 ± 0.49[12] | ~1.4x |
This data clearly indicates that the dihydroquinoline-based carbothioamide scaffold has the potential for significantly improved urease inhibition compared to thiourea.
Mechanistic Insights: A Tale of Two Inhibitors
The inhibitory mechanism of both thiourea and the dihydroquinoline-based compounds is believed to involve interaction with the nickel ions in the urease active site. The "soft" sulfur atom of the thiourea moiety has a strong affinity for the "soft" nickel ions, leading to chelation and blockage of the active site.[3]
Molecular docking studies on N-Aryl-3,4-dihydroisoquinoline carbothioamides have revealed that these molecules can fit snugly into the active site of urease.[12][13][14] The thiourea group directly interacts with the nickel ions, while the dihydroquinoline portion can form additional hydrophobic and hydrogen bonding interactions with surrounding amino acid residues, thereby enhancing the overall binding affinity and inhibitory potency.[12][13][14]
Caption: Proposed binding modes of Thiourea and 3,4-Dihydroquinoline-1(2H)-carbothioamide in the urease active site.
Experimental Protocol for Urease Inhibition Assay
The following is a detailed, step-by-step methodology for determining the urease inhibitory activity of test compounds, based on the widely accepted Berthelot (indophenol) method.[1][15][16] This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Materials and Reagents:
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
Thiourea (as a positive control)
-
Test compound (e.g., 3,4-dihydroquinoline-1(2H)-carbothioamide)
-
Phosphate buffer (pH 7.4)
-
Phenol Reagent (Phenol and sodium nitroprusside)
-
Alkali Reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microtiter plates
-
Microplate reader
-
Incubator
Experimental Workflow:
Caption: Experimental workflow for the in vitro urease inhibition assay using the Berthelot method.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compound and thiourea in a suitable solvent (e.g., DMSO), and then dilute to various concentrations with phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the test compound solution at different concentrations to the respective wells.
-
For the positive control, add 25 µL of the thiourea solution.
-
For the negative control (100% enzyme activity), add 25 µL of phosphate buffer containing the same concentration of the solvent used for the test compounds.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the urease solution to each well.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development and Measurement:
-
Stop the reaction and initiate color development by adding 50 µL of the phenol reagent to each well, followed by 50 µL of the alkali reagent.
-
Incubate the plate at 37°C for 10 minutes to allow for the formation of the indophenol blue color.
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Conclusion
References
- Structural and functional role of nickel ions in urease by molecular dynamics simulation. (2011). Journal of Biological Inorganic Chemistry.
- Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). Molecules.
- On the Mechanism of the Inhibition of Urease. (1952). Journal of the American Chemical Society.
- Crystal structure of the first plant urease from Jack bean (Canavalia ensiformis). (2010). RCSB PDB.
- Structural and functional role of nickel ions in urease by molecular dynamics simulation. (2025).
- Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simul
- Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea deriv
- (a) Overall structure of the Jack bean urease monomer (b) stereo... (n.d.).
- The Maturation P
- Application Notes and Protocols for Testing Urease Inhibitors. (n.d.). Benchchem.
- Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (2022). PubMed.
- The structure of jack bean urease. The complete amino acid sequence, limited proteolysis and reactive cysteine residues. (1988). PubMed.
- N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evalu
- The subunit structure of jack-bean urease. (1969). PubMed.
- Interplay of metal ions and urease. (n.d.). PMC - NIH.
- Explaining urease specificity towards nickel: a re-analysis of its proposed mechanism. (n.d.). ChemRxiv.
- Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro , In Silico and Kinetic Studies. (n.d.).
- Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. (2023). Taylor & Francis Online.
- Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2025). ACS Omega.
- Urease. (n.d.).
- Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic. (2022). RSC Publishing.
- N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (n.d.). PMC.
- SYNTHESIS, ANTIMICROBIAL ACTIVITY, UREASE INHIBITION AND MOLECULAR DOCKING STUDIES OF NEW PROLINE LINKED THIOUREA DERIVATIVES. (n.d.). Revue Roumaine de Chimie.
- Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). (n.d.).
- Antiurease screening of alkyl chain-linked thiourea derivatives: In vitro biological activities, molecular docking, and dynamic simulations studies. (2022).
- Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. (2026). PMC.
- N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evalu
- N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (2021). ACS Omega.
- N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. (n.d.).
- The Historical Development of Urease Inhibitor Drugs: A Technical Guide. (n.d.). Benchchem.
- Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. (2024). MDPI.
- Urease Test Protocol. (2010). American Society for Microbiology.
- Urease Activity Assay Kit (Colorimetric). (n.d.). BioVision.
- Urease Assay Kit. (n.d.). Bio-Techne.
- Quinoline thiourea compound and synthesis method and application thereof. (n.d.).
- 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors. (2025).
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI.
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). PMC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
